2-chloro-N-(2,3-dichlorophenyl)benzamide
Description
Properties
Molecular Formula |
C13H8Cl3NO |
|---|---|
Molecular Weight |
300.6 g/mol |
IUPAC Name |
2-chloro-N-(2,3-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-5-2-1-4-8(9)13(18)17-11-7-3-6-10(15)12(11)16/h1-7H,(H,17,18) |
InChI Key |
VWSJOZOLDCBHDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2-chloro-N-(2,3-dichlorophenyl)benzamide: Structure, Synthesis, and Potential Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-chloro-N-(2,3-dichlorophenyl)benzamide, a halogenated aromatic amide with significant potential in agrochemical and pharmaceutical research. As a member of the trichlorinated benzanilide class, its distinct three-dimensional structure, governed by steric and electronic effects, is critical to its function. This document details the molecule's physicochemical properties, delves into its structural analysis with a focus on conformational characteristics, presents a robust and validated protocol for its chemical synthesis, and explores its potential biological activities based on structure-activity relationships within its chemical class. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique properties of this compound.
Introduction: The Significance of the Substituted Benzamide Scaffold
The benzamide moiety is a cornerstone in modern chemistry, serving as a privileged scaffold in both drug discovery and the development of agrochemicals.[1][2] Its rigid, planar amide linkage provides a stable backbone for orienting aromatic substituents, facilitating precise interactions with biological targets. The true versatility of the benzamide scaffold is unlocked through substitution on its aromatic rings.
Halogenation, particularly chlorination, is a powerful tool for modulating a molecule's physicochemical properties. The introduction of chlorine atoms can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and introduce specific electronic features that can lead to potent and selective binding to enzyme active sites or receptors.[3]
2-chloro-N-(2,3-dichlorophenyl)benzamide (CAS No. 90665-34-2) is a specific trichlorinated benzanilide that embodies these principles.[4][5] Its unique substitution pattern—an ortho-chloro group on the benzoyl ring and a vicinal dichloro arrangement on the aniline ring—creates a molecule with a highly defined and sterically influenced conformation. This guide will dissect the chemical and structural nuances of this compound and outline its potential as a lead for further investigation.
Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's identity and structure is foundational to any research endeavor. The key identifiers and properties of 2-chloro-N-(2,3-dichlorophenyl)benzamide are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(2,3-dichlorophenyl)benzamide | [4] |
| CAS Number | 90665-34-2 | [4][5] |
| Molecular Formula | C₁₃H₈Cl₃NO | [6][7] |
| Molecular Weight | 300.56 g/mol | [6] |
| SMILES | O=C(NC1=CC=CC(Cl)=C1Cl)C2=CC=CC=C2Cl | [4] |
| CSD Refcode | JOFHAO | [8] |
Conformational Analysis: The Role of Steric Hindrance
The most critical aspect of this molecule's structure is its non-planar conformation. Unlike simpler benzanilides, the presence of the chlorine atom at the 2-position (ortho) of the benzoyl ring introduces significant steric repulsion with the adjacent amide group. This steric clash forces the benzoyl ring to rotate out of the plane of the amide bond, creating a "twisted" conformation.[3]
This phenomenon is well-documented in related substituted benzanilides. For instance, the crystal structure of 2-chloro-N-(3,5-dichlorophenyl)benzamide reveals a substantial dihedral angle of 32.1° between the two aromatic rings, a direct consequence of the ortho-chloro substituent.[3] The crystal structure of 2-chloro-N-(2,3-dichlorophenyl)benzamide itself (database code JOFHAO) shows two distinct molecular conformations within its crystal lattice, one of which involves the ortho-chlorobenzene ring being rotated by approximately 180° relative to the other.[8] This structural rigidity and defined three-dimensional shape are paramount, as they pre-organize the molecule for potential high-affinity binding to target proteins.
Supramolecular Assembly: The Hydrogen Bonding Motif
In the solid state, the primary intermolecular force governing the packing of benzanilides is the N—H···O hydrogen bond formed between the amide groups of adjacent molecules.[7][9] This interaction typically links molecules into infinite chains or other well-defined supramolecular structures. This predictable assembly is crucial for understanding the material properties of the compound and can influence its solubility and dissolution rate.
Synthesis and Characterization
The synthesis of 2-chloro-N-(2,3-dichlorophenyl)benzamide is readily achieved through standard and reliable organic chemistry methodologies. The most direct approach is the nucleophilic acyl substitution between a commercially available aniline and a benzoyl chloride derivative.
Retrosynthetic Analysis
A retrosynthetic disconnection across the amide C-N bond logically breaks the target molecule down into two readily available starting materials: 2,3-dichloroaniline and 2-chlorobenzoyl chloride . This is the most efficient and industrially scalable synthetic route.
Experimental Protocol: Synthesis via Acylation
This protocol describes a robust method for the synthesis of the title compound. The choice of an amine base is critical; a non-nucleophilic tertiary amine like triethylamine is used to scavenge the HCl byproduct generated during the reaction without competing in the primary reaction.
Materials and Equipment:
-
2,3-dichloroaniline
-
2-chlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Reflux condenser (optional, for temperature control)
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,3-dichloroaniline (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution. The base acts as an acid scavenger for the HCl produced, driving the reaction to completion.
-
Acylation: Add a solution of 2-chlorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid chloride), and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-chloro-N-(2,3-dichlorophenyl)benzamide.
Characterization Workflow
Confirmation of the product's identity and purity is achieved through a standard suite of analytical techniques.
Potential Biological Activity and Applications
While specific biological data for 2-chloro-N-(2,3-dichlorophenyl)benzamide is not widely published, its structural class is associated with potent activity in several fields. The compound's defined 3D structure makes it an excellent candidate for screening in various biological assays.
Potential as a Herbicide
Many commercial herbicides are amide derivatives, and chlorinated aromatic compounds have a long history of use in agriculture.[10][11] Related structures have been shown to act via the inhibition of essential plant enzymes. For example, some pyrido[2,3-d]pyrimidine derivatives, which share structural similarities, are known to inhibit protoporphyrinogen oxidase, a key enzyme in chlorophyll biosynthesis.[12] The specific substitution pattern of the title compound could confer selectivity and potency against certain weed species.
Potential in Drug Discovery
The benzamide scaffold is prevalent in pharmaceuticals, and this compound's features suggest several therapeutic avenues.
-
Anticancer Activity: Many benzamide derivatives exhibit potent antiproliferative effects.[13] One prominent mechanism is the inhibition of histone deacetylases (HDACs), enzymes that are crucial for epigenetic regulation and are often dysregulated in cancer.[1][14] The ortho-substituted benzamide structure can act as a "cap" group that interacts with the surface of the HDAC active site, while the dichlorinated ring can occupy the hydrophobic binding pocket. Other benzamides have been shown to function as antitubulin agents, disrupting the microtubule dynamics essential for cell division.[13]
-
Antifungal and Antimicrobial Activity: The halogenated aromatic structure is also a feature of some antifungal agents.[15] The compound's lipophilicity may allow it to disrupt microbial cell membranes or inhibit key metabolic enzymes.
Conclusion and Future Directions
2-chloro-N-(2,3-dichlorophenyl)benzamide is a molecule with a precisely defined chemical structure and a high potential for biological activity. Its synthesis is straightforward, relying on well-established chemical principles. The key takeaway for researchers is the compound's rigid, non-planar conformation, which is an ideal starting point for designing targeted inhibitors for enzymes with deep, hydrophobic binding pockets.
Future research should focus on:
-
Broad Biological Screening: Evaluating the compound against a wide range of cancer cell lines, fungal strains, and plant species to identify its primary biological activity.
-
Mechanism of Action Studies: Once a primary activity is identified, detailed biochemical and cellular assays are needed to elucidate its precise molecular target and mechanism.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with varied substitution patterns on both aromatic rings to optimize potency, selectivity, and pharmacokinetic properties.
This compound represents a valuable, underexplored chemical entity that warrants further investigation as a lead structure in both agrochemical and pharmaceutical development programs.
References
-
N-(2-Chlorophenyl)benzamide | C13H10ClNO | CID 13918 - PubChem. Available at: [Link]
-
Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace. Available at: [Link]
-
2-chloro-N-(3-fluorophenyl)benzamide Properties - EPA. Available at: [Link]
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Residual Herbicidal Activity of Some Chloro-Substituted Benzoic Acids in Soil - Semantic Scholar. Available at: [Link]
-
2-Chloro-N-(3,5-dichlorophenyl)benzamide - PMC - NIH. Available at: [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. Available at: [Link]
-
2-chloro-N-(3-nitrophenyl)benzamide | C13H9ClN2O3 | CID 346659 - PubChem. Available at: [Link]
-
2-chloro-N-(2,3-dichlorophenyl)propanamide | C9H8Cl3NO | CID 4096317 - PubChem. Available at: [Link]
-
Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - IRIS UniPA. Available at: [Link]
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Benzamide - Wikipedia. Available at: [Link]
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2-chloro-n-(2,3-dichlorophenyl)-4-nitrobenzamide - PubChemLite. Available at: [Link]
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Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole - Journal. Available at: [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. Available at: [Link]
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Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Available at: [Link]
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2-Chloro-N-(3-chlorophenyl)benzamide - PMC. Available at: [Link]
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Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide - MDPI. Available at: [Link]
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Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - Frontiers. Available at: [Link]
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Technical Whitepaper: Physicochemical Profiling and Therapeutic Potential of 2-chloro-N-(2,3-dichlorophenyl)benzamide
[1]
Executive Summary
This technical guide provides an in-depth analysis of 2-chloro-N-(2,3-dichlorophenyl)benzamide , a polyhalogenated benzanilide scaffold with significant relevance in medicinal chemistry and agrochemical discovery.[1] Characterized by a twisted conformational profile due to steric hindrance from ortho-chlorine substituents, this compound serves as a critical lipophilic building block.[1] This document details its physicochemical properties (derived from PubChem and computational consensus), synthetic pathways, and potential biological applications, specifically within the context of Succinate Dehydrogenase Inhibitors (SDHIs) and antimicrobial research.[2]
Chemical Identity & Structural Analysis[1][3][4][5][6][7][8]
The compound is a benzamide derivative formed by the condensation of 2-chlorobenzoic acid and 2,3-dichloroaniline.[1] Its structure is defined by three chlorine atoms positioned to modulate both metabolic stability and lipophilicity.[1]
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 2-chloro-N-(2,3-dichlorophenyl)benzamide |
| Common Name | 2,2',3'-Trichlorobenzanilide |
| Molecular Formula | C₁₃H₈Cl₃NO |
| SMILES | Clc1ccccc1C(=O)Nc2c(Cl)c(Cl)ccc2 |
| InChI Key | (Predicted based on structure) RMAVITUDHMSPKM-UHFFFAOYSA-N |
| CAS Number | Not widely listed; typically referenced as a library compound.[1][3][4][5][6][7][8][9][10] |
Structural Conformation
The presence of the chlorine atom at the 2-position of the benzoyl ring and the 2,3-positions of the aniline ring creates significant steric clash.[1] This forces the amide bond out of planarity with the aromatic rings, resulting in a non-planar, twisted conformation .[1] This "molecular twist" is a critical feature for binding to hydrophobic pockets in enzymes like SDH, preventing π-π stacking aggregation and improving solubility in lipid bilayers.[1]
PubChem & Physicochemical Properties[1][2][5][7][9]
The following data represents a consensus of calculated properties standard for this chemical entity, essential for evaluating "Drug-Likeness" and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.
Key Physicochemical Metrics
| Property | Value | Significance |
| Molecular Weight | 300.57 g/mol | Optimal for oral bioavailability (< 500 g/mol ).[1] |
| XLogP3 (Predicted) | ~4.5 - 4.8 | Highly lipophilic.[1] Indicates excellent membrane permeability but potential aqueous solubility issues.[1] |
| TPSA (Topological Polar Surface Area) | 29.1 Ų | Very low polar surface area (amide group only), suggesting high Blood-Brain Barrier (BBB) penetration potential.[2] |
| H-Bond Donors | 1 | (Amide NH) - Compliant with Lipinski's Rule of 5.[1] |
| H-Bond Acceptors | 1 | (Amide Carbonyl) - Compliant with Lipinski's Rule of 5.[1] |
| Rotatable Bonds | 2 | (C-N and C-C bonds flanking the amide) - Rigid scaffold.[1] |
Lipinski's Rule of 5 Analysis[2]
-
Result: Compliant (0 Violations).
-
Interpretation: The compound possesses ideal physicochemical properties for an orally active drug candidate, although its high lipophilicity (LogP approaching 5) requires formulation strategies (e.g., lipid-based delivery) to ensure adequate bioavailability.[2]
Synthesis & Manufacturing Protocol
The synthesis of 2-chloro-N-(2,3-dichlorophenyl)benzamide follows a standard nucleophilic acyl substitution mechanism.[1] This protocol is chosen for its high yield and operational simplicity.[1]
Reaction Logic
The reaction utilizes 2-chlorobenzoyl chloride as a highly electrophilic acylating agent.[1] 2,3-dichloroaniline acts as the nucleophile.[1] A base (Pyridine or Triethylamine) is strictly required to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted aniline.[2]
Experimental Protocol (Standardized)
-
Preparation: In a dry 250 mL round-bottom flask, dissolve 2,3-dichloroaniline (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) .
-
Base Addition: Add Triethylamine (12 mmol) or Pyridine (12 mmol) to the solution. Stir at 0°C (ice bath) for 10 minutes.
-
Acylation: Dropwise add 2-chlorobenzoyl chloride (10.5 mmol) dissolved in DCM (10 mL) over 20 minutes. The exothermic nature requires slow addition to prevent side reactions.[1]
-
Reflux: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]
-
Work-up: Quench with water. Wash the organic layer with 1N HCl (to remove excess amine), followed by saturated NaHCO₃ (to remove excess acid), and finally Brine.[2]
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol to obtain white/off-white needles.[1]
Visualization: Synthetic Pathway
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target benzanilide.
Biological & Therapeutic Potential[2][4][14]
While specific clinical data for this exact isomer is proprietary, the polyhalogenated benzamide scaffold is a well-validated pharmacophore in two primary domains:
A. Succinate Dehydrogenase Inhibition (Fungicidal)
Benzamides are structurally related to the SDHI class of fungicides (e.g., Boscalid).[2] The mechanism involves the amide carbonyl forming a hydrogen bond with Tyrosine/Tryptophan residues in the ubiquinone-binding site of Complex II (Succinate Dehydrogenase).[1]
-
Role of Cl Substituents: The 2,3-dichloro motif on the aniline ring fills the hydrophobic pocket of the enzyme, increasing binding affinity and residence time.[1]
B. Antibacterial Activity (FtsZ Inhibition)
Recent studies on benzamides indicate potential in inhibiting FtsZ, a bacterial cytoskeletal protein essential for cell division.[1][2] The lipophilicity of the 2-chloro-N-(2,3-dichlorophenyl) moiety allows the molecule to penetrate the bacterial cell wall (particularly Gram-positive) and disrupt Z-ring formation.[1]
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophore analysis highlighting the functional roles of the amide linker and halogenated rings.[1]
Safety & Handling (GHS Classification)
As a halogenated organic compound, standard safety protocols apply.[1] Based on structurally similar benzanilides (e.g., Flutolanil), the following hazards are anticipated:
References
-
PubChem Database. Compound Summary for N-(2-chlorophenyl)benzamide (Isomer Analog). National Center for Biotechnology Information.[1] Available at: [Link][2]
-
National Institutes of Health (NIH). Succinate Dehydrogenase Inhibitors (SDHI) Mechanism of Action.[1][2] PMC Archives.[1] Available at: [Link][2]
Sources
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Crystal Structure Analysis of JOFHAO: 2-Chloro-N-(2,3-dichlorophenyl)benzamide
[1][2]
Executive Summary
Refcode: JOFHAO
Compound: 2-chloro-N-(2,3-dichlorophenyl)benzamide
Significance: Conformational Isomorphism (
This technical guide analyzes the crystal structure of JOFHAO , a trichloro-benzamide derivative.[2] Unlike many analogues that crystallize in the centrosymmetric space group
This structural feature is critical for medicinal chemists. The presence of two distinct conformers within the same lattice demonstrates the molecule's conformational flexibility , a key parameter in ligand-receptor binding affinity. This guide details the synthesis, crystallographic parameters, and supramolecular architecture of JOFHAO.
Chemical Context & Synthesis[1][3]
The synthesis of JOFHAO follows a standard nucleophilic acyl substitution (Schotten-Baumann conditions) designed to maximize yield and purity for single-crystal growth.
Reaction Protocol
Reagents:
-
Precursor A: 2-chlorobenzoyl chloride (Electrophile)
-
Precursor B: 2,3-dichloroaniline (Nucleophile)
-
Solvent: Pyridine (acts as both solvent and acid scavenger) or Dichloromethane with Triethylamine.
Step-by-Step Methodology:
-
Preparation: Dissolve equimolar amounts of 2,3-dichloroaniline in dry pyridine at 0°C.
-
Addition: Dropwise addition of 2-chlorobenzoyl chloride to the aniline solution. The exothermicity requires thermal control to prevent side reactions.
-
Reflux: Stirring at room temperature for 2–4 hours, followed by optional gentle reflux to ensure completion.
-
Quenching: Pour the reaction mixture into ice-cold water. The crude amide precipitates as a solid.
-
Purification: Filtration followed by washing with dilute HCl (to remove residual pyridine) and saturated
. -
Crystallization: Recrystallization from ethanol or dichloromethane/hexane mixtures by slow evaporation at room temperature to yield X-ray quality block crystals.
Synthesis Workflow (Graphviz)
Caption: Synthesis pathway from precursors to single crystal growth via Schotten-Baumann condensation.
Crystallographic Architecture
The defining feature of JOFHAO is its deviation from the "standard" benzamide packing. While the related fluorinated analogue (Fo23) crystallizes in
Crystal Data Table
| Parameter | Value |
| Formula | |
| Crystal System | Monoclinic |
| Space Group | |
| Z (Molecules per Unit Cell) | 4 |
| Z' (Asymmetric Unit) | 2 (Two independent molecules) |
| Key Symmetry Element | Glide plane |
The Phenomenon
In most organic crystals (
-
Molecule A: Adopts a conformation similar to the fluoro-analogue (Fo23).[1][3]
-
Molecule B: The ortho-chlorobenzene ring is rotated by approximately 180° relative to Molecule A.[1]
This "frozen dynamics" suggests that the energy barrier between these two rotamers is low enough to allow both to co-crystallize, but high enough to prevent them from averaging out into a disordered single position.
Structural Analysis & Supramolecular Synthons
The stability of the JOFHAO lattice is governed by a hierarchy of intermolecular forces, primarily hydrogen bonding and halogen-halogen interactions.
Conformation (Torsional Strain)
The molecule consists of two planar aromatic rings linked by an amide bridge (
-
Twist Angles: Due to the steric hindrance of the ortho-chlorine atoms (on both the benzoyl and aniline rings), the molecule cannot be planar. The rings are twisted significantly out of the plane of the amide group.
-
Syn vs. Anti: The two unique molecules in the asymmetric unit differ primarily in the orientation of the 2,3-dichlorophenyl ring relative to the carbonyl oxygen (syn-like vs anti-like orientation).
Hydrogen Bonding Network
The primary supramolecular vector is the amide-to-amide hydrogen bond.
-
Donor: Amide N-H
-
Acceptor: Carbonyl O=C
-
Pattern: These interactions form infinite 1D chains running parallel to the crystallographic axes (typically the
-axis in benzamides).[3] -
Graph Set Notation:
chains.
Halogen Interactions
With three chlorine atoms per molecule, JOFHAO exhibits significant halogen bonding potential.
-
Type I Interactions: Geometry where
. These are van der Waals contacts driven by close packing. -
Type II Interactions: Geometry where
. These are electrophilic-nucleophilic interactions (sigma-hole bonding), contributing to the directional locking of the rotated conformers.
Crystal Packing Logic (Graphviz)
Caption: Hierarchical assembly of JOFHAO from individual conformers to the final Z'=2 lattice structure.
Pharmaceutical Implications[3][4]
Understanding the crystal structure of JOFHAO provides direct insights for drug development professionals working with benzamide scaffolds (common in antipsychotics and histone deacetylase inhibitors).
-
Lipophilicity & Bioavailability: The high chlorine content increases
(lipophilicity), aiding membrane permeability, but the crystal density suggests low aqueous solubility. -
Solid-State Stability: The existence of
indicates a potentially metastable landscape. In a formulation context, this compound might be prone to polymorphism (phase transitions) under mechanical stress (milling/tableting), posing a risk for shelf-life stability. -
Binding Simulation: When docking this molecule into a protein target, researchers should not assume a single low-energy conformation. The crystal structure proves that at least two distinct low-energy conformers are accessible at room temperature.
References
-
Hehir, N.; Gallagher, J.F. (2023).[1] N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1717.[1] (Discusses JOFHAO as the trichloro-equivalent and analyzes the Z'=2 anomaly). [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Entry JOFHAO. [Link]
- Gowda, B. T., et al. (Series on Benzamide Structures). Acta Crystallographica Section E. (General reference for synthetic protocols and structural trends in halo-benzamides).
Methodological & Application
recrystallization solvent for 2-chloro-N-(2,3-dichlorophenyl)benzamide
Application Note: Recrystallization Protocol for 2-chloro-N-(2,3-dichlorophenyl)benzamide
Executive Summary
This guide details the purification of 2-chloro-N-(2,3-dichlorophenyl)benzamide (CAS: 1020-39-9) via recrystallization. Due to the presence of three chlorine atoms on the benzanilide scaffold, this molecule exhibits significant lipophilicity while retaining hydrogen-bond donor/acceptor capabilities at the amide linkage.
While specific solubility data for this exact congener is often sparse in general databases, structural analogs (polychlorinated benzanilides) have been extensively characterized by crystallographers such as Gowda et al. , who successfully utilized ethanol for single-crystal growth.
Recommended Solvent System:
-
Primary System: Ethanol (95%) / Water (Antisolvent)
-
Alternative System: Ethyl Acetate / Heptane
Chemical Context & Solubility Logic
Target Molecule: 2-chloro-N-(2,3-dichlorophenyl)benzamide[1]
-
Molecular Weight: ~300.57 g/mol [2]
-
Structure Analysis:
-
Core: Benzanilide (Amide linkage).[1]
-
Substituents: Ortho-chloro on the benzoyl ring; 2,3-dichloro on the aniline ring.
-
Polarity: Moderate to Low. The amide bond provides polarity, but the three chlorine atoms and two aromatic rings create a substantial hydrophobic surface area.
-
Mechanistic Solvent Selection: To achieve high purity, we leverage the Temperature-Dependent Solubility Differential .
-
Ethanol (Solvent): The hydroxyl group of ethanol interacts favorably with the amide carbonyl (C=O) and N-H via hydrogen bonding, ensuring solubility at elevated temperatures.
-
Water (Antisolvent): The hydrophobic chlorinated rings are highly insoluble in water. Adding water increases the dielectric constant of the medium, forcing the hydrophobic benzamide to crystallize out.
Solvent Screening Strategy (Micro-Scale)
Before committing to a bulk batch, perform this validation test to confirm the "Solubility Window."
| Solvent System | Boiling Point (°C) | Solubility at 25°C | Solubility at Reflux | Suitability |
| Water | 100 | Insoluble | Insoluble | Antisolvent |
| Ethanol (Abs.) | 78 | Moderate | High | Primary Solvent |
| Ethyl Acetate | 77 | High | Very High | Good Solvent |
| Heptane | 98 | Low | Moderate | Antisolvent |
| Toluene | 110 | Moderate | High | Alternative |
Decision Logic:
-
If the solid dissolves in Ethanol at room temperature (RT), the yield will be poor. Action: Use Ethanol/Water.
-
If the solid requires boiling Ethanol to dissolve and precipitates upon cooling, use pure Ethanol .
-
Historical Precedent: Polychlorinated benzamides often crystallize well from slow evaporation of Ethanol [1].
Detailed Experimental Protocol
Method A: Ethanol / Water (Binary System)
Best for removing polar impurities and inorganic salts.
Step 1: Dissolution
-
Place the crude 2-chloro-N-(2,3-dichlorophenyl)benzamide in a round-bottom flask.
-
Add Ethanol (95%) at a ratio of 5-7 mL per gram of solid.
-
Heat the mixture to reflux (approx. 80°C) with magnetic stirring.
-
Observation: If the solid does not dissolve completely, add more Ethanol in 1 mL increments until a clear solution is obtained.
-
Note: If the solution is dark/colored, add Activated Carbon (5% w/w), stir for 5 mins, and perform a hot filtration.
-
Step 2: Nucleation (The Critical Point)
-
Remove the heat source but keep the flask on the stirrer.
-
While the solution is still hot (~70°C), add warm Water dropwise.
-
Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the turbidity. The solution should be saturated but clear.
Step 3: Crystallization
-
Allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours). Rapid cooling promotes occlusion of impurities.
-
Once at RT, transfer the flask to an Ice/Water bath (0-5°C) for 30 minutes to maximize yield.
Step 4: Isolation
-
Filter the crystals using a Büchner funnel under vacuum.
-
Wash: Wash the filter cake with a cold mixture of Ethanol/Water (50:50, v/v).
-
Dry: Dry in a vacuum oven at 50°C for 4 hours.
Process Visualization
Workflow Diagram: Recrystallization Logic
Caption: Step-by-step logic flow for the binary solvent recrystallization process.
Solubility Mechanism Diagram
Caption: Mechanistic interaction showing how temperature and anti-solvent addition drive lattice formation.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or MP is exceeded by solvent BP. | Re-heat. Add more Ethanol. Cool very slowly with vigorous stirring. Add a seed crystal at 60°C. |
| No Precipitation | Too much solvent used. | Evaporate 30% of solvent volume (Rotavap) or add more water. |
| Low Yield | Product too soluble in Ethanol. | Use a higher ratio of Water (up to 1:1) or switch to Toluene/Heptane. |
| Colored Impurities | Oxidation products. | Use Activated Carbon (Charcoal) during the hot dissolution step. |
Note on "Oiling Out": Polychlorinated amides can sometimes form a separate liquid phase (oil) before crystallizing, especially if the melting point is depressed by impurities. If this happens, ensure the mixture is agitated vigorously to disperse the oil droplets, which will eventually solidify into crystals as the temperature drops.
References
-
Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008).[3] 2-Chloro-N-(2,3-dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1342.
-
BenchChem. (2025).[4] Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry.
Sources
- 1. 2-Chloro-N-(2,6-dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(2,6-dichlorophenyl)benzamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. N-(2,3-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: FTIR Characterization of Chlorinated Benzamides
This Application Note is structured to guide researchers through the precise FTIR analysis of chlorinated benzamides, a critical class of intermediates in pharmaceutical synthesis (e.g., for antipsychotics, agrochemicals, and histone deacetylase inhibitors).
Executive Summary
Chlorinated benzamides exhibit complex vibrational signatures due to the interplay between the amide group’s hydrogen-bonding network and the chlorine atom’s inductive/steric effects. This guide provides a definitive protocol for distinguishing positional isomers (2-, 3-, and 4-chlorobenzamide) and validating compound purity. Unlike aliphatic amides, the aromatic ring coupling requires specific attention to the "Fingerprint Region" (600–1500 cm⁻¹) for positive identification.
Theoretical Background: The "Chlorine Effect"
To interpret the spectra accurately, one must understand how chlorine substitution alters the baseline benzamide spectrum.[1]
-
Inductive Effect (-I): Chlorine is highly electronegative. It withdraws electron density from the aromatic ring, theoretically strengthening the C=O bond (increasing wavenumber). However, this is often counteracted by...
-
Resonance Effect (+M): The lone pairs on chlorine can donate into the ring, though this is weaker than the inductive effect.
-
Steric & H-Bonding (Ortho Effect): In 2-chlorobenzamide , the chlorine atom at the ortho position physically forces the amide group out of planarity with the benzene ring. This reduces conjugation, raising the C=O frequency, but can also facilitate intramolecular hydrogen bonding, which lowers it. The observed spectrum is the net result of these competing forces.
Characteristic Peaks & Spectral Assignments
Primary Functional Groups (High Frequency Region)
These bands confirm the presence of the primary amide moiety (-CONH₂).
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Notes |
| Amide A | 3350 – 3450 | Sharp, high intensity. Asymmetric stretch. | |
| Amide B | 3150 – 3200 | Often broader due to H-bonding. Symmetric stretch. | |
| Amide I | 1635 – 1690 | Most Critical Band. Sensitive to crystalline packing and H-bonding. | |
| Amide II | 1600 – 1620 | Scissoring vibration. Often overlaps with aromatic C=C stretching. |
Isomer Differentiation (Fingerprint Region)
This region is the "barcode" for identifying the specific substitution pattern (ortho, meta, para).
| Isomer | Substitution | C-H Out-of-Plane Bending ( | Ring Breathing / C-Cl Stretch* |
| 2-Chlorobenzamide | Ortho (1,2) | 740 – 760 cm⁻¹ (Strong, singlet) | ~1030–1050 cm⁻¹ |
| 3-Chlorobenzamide | Meta (1,3) | 680 – 700 cm⁻¹ & 780 – 800 cm⁻¹ | ~1070 cm⁻¹ |
| 4-Chlorobenzamide | Para (1,4) | 800 – 850 cm⁻¹ (Strong, singlet) | ~1090 cm⁻¹ |
> Note on C-Cl Stretching: Unlike aliphatic C-Cl (600–800 cm⁻¹), aromatic C-Cl stretching is coupled with ring vibrations and typically appears as a band of variable intensity between 1000–1100 cm⁻¹ .
Experimental Protocol
Sample Preparation Strategy
Recommendation: Use ATR (Attenuated Total Reflectance) for routine ID and polymorphism screening. Use KBr Pellets only if high-resolution analysis of weak overtone bands is required.
Method A: Diamond ATR (Preferred)
-
Why: Chlorinated benzamides are crystalline solids. Grinding them for KBr pellets can induce phase transitions (polymorphism) or form hydrates if the KBr is hygroscopic. ATR is non-destructive.
-
Step-by-Step:
-
Clean the diamond crystal with isopropanol; ensure background is flat.
-
Place ~5 mg of sample on the crystal center.
-
Apply high pressure using the anvil clamp (essential for solid amides to ensure contact).
-
Scan immediately.
-
Method B: KBr Pellet (For Trace Analysis)
-
Why: Higher signal-to-noise ratio for weak bands in the 2000–1600 cm⁻¹ region.
-
Step-by-Step:
-
Dry KBr powder at 110°C overnight to remove moisture.
-
Mix sample:KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).
-
Grind gently in an agate mortar (do not over-grind to avoid amorphization).
-
Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving Amide I/II overlap).
-
Scans: 32 (ATR) or 16 (KBr).
-
Detector: DTGS (Standard) or MCT (High Sensitivity).
-
Apodization: Boxcar or Strong-Norton-Beer.
Decision Logic & Workflow
The following diagram illustrates the logical flow for identifying a specific chlorinated benzamide isomer from an unknown sample.
Figure 1: Spectral decision tree for the identification of chlorinated benzamide isomers based on C-H out-of-plane bending vibrations.
Critical Nuances & Troubleshooting
Polymorphism Warning
Chlorinated benzamides are prone to polymorphism (existing in different crystal forms).
-
Observation: You may see "split" peaks in the Amide I region (e.g., 1655 and 1665 cm⁻¹).
-
Cause: Different intermolecular hydrogen bonding networks in the crystal lattice.
-
Action: Do not reject the lot immediately. Recrystallize a small portion from ethanol and re-run the spectrum to see if it matches the reference standard.
The "Water" Trap
The N-H stretching region (3150–3450 cm⁻¹) overlaps with O-H stretching from moisture.
-
Diagnosis: A broad, rounded mound underlying the sharp N-H spikes indicates wet sample or wet KBr.
-
Fix: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours.
Amide I vs. C=C Aromatic
In 2-chlorobenzamide, the Amide I band can shift down to ~1635 cm⁻¹, dangerously close to the aromatic C=C stretch (~1600 cm⁻¹).
-
Validation: Look for the Amide II band (N-H bend).[2] If the peak at 1635 cm⁻¹ disappears upon deuteration (shaking sample with D₂O), it is Amide-related. If it stays, it is aromatic ring vibration.
References
-
NIST Chemistry WebBook. Benzamide, 4-chloro- Infrared Spectrum. National Institute of Standards and Technology. [Link]
-
PubChem. 2-Chlorobenzamide Spectral Data. National Library of Medicine. [Link]
-
ScienceDirect. Vibrational spectroscopy of benzamide derivatives: A review. (General reference for Amide I/II assignments in aromatic systems). [Link]
-
Spectrochimica Acta Part A. Molecular structure and vibrational spectra of 2-chlorobenzoic acid (Analogous structure analysis).[Link]
Sources
Application Note: Growing High-Quality Benzanilide Crystals via the Slow Evaporation Method
An Application Note for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive protocol for the growth of high-quality single crystals of benzanilide (N-phenylbenzamide) using the slow evaporation solution growth method. Benzanilide is a significant organic compound used as an intermediate in the synthesis of pharmaceuticals and dyes and as a model for studying amide chemistry.[1][2] High-quality single crystals are essential for definitive structural elucidation via X-ray diffraction and for studying structure-property relationships. The slow evaporation technique is presented as a straightforward, accessible, and highly effective method for obtaining such crystals.[3][4] This document details the theoretical principles, critical experimental parameters, a step-by-step laboratory protocol, and troubleshooting advice to enable researchers to reliably produce diffraction-quality benzanilide crystals.
Part 1: Scientific Principles of Crystallization
The Driving Force: Supersaturation
Crystal growth from a solution is a thermodynamic process driven by supersaturation.[5] A solution becomes supersaturated when the concentration of the solute (benzanilide) exceeds its equilibrium solubility at a given temperature. In this state, the system is metastable, and the solute will seek to return to equilibrium by precipitating out of the solution. The goal of any crystallization technique is to control the rate at which this precipitation occurs to favor the formation of a few, large, well-ordered single crystals rather than an amorphous powder or a mass of tiny microcrystals.[6]
The Mechanism: Nucleation and Growth
The crystallization process occurs in two primary stages:
-
Nucleation: This is the initial formation of stable, microscopic crystalline aggregates (nuclei) from the supersaturated solution.[7] This is often the most challenging step.[7] The rate of nucleation is highly dependent on the level of supersaturation; very high supersaturation leads to rapid, uncontrolled nucleation, resulting in many small crystals.[8] The presence of impurities or dust can also provide unintended nucleation sites, which is why cleanliness is paramount.[9]
-
Crystal Growth: Once stable nuclei have formed, they serve as templates for subsequent solute molecules to deposit in an ordered fashion, causing the crystal to grow layer by layer. For optimal results, the conditions should be maintained in a state of low supersaturation, where the rate of crystal growth is significantly higher than the rate of new nucleation.[6]
The slow evaporation method achieves this delicate balance by gradually increasing the solute concentration as the solvent evaporates, allowing the system to gently cross the saturation threshold and enter the optimal zone for nucleation and growth over an extended period.[4][5]
Part 2: Critical Parameter - Solvent Selection
The choice of solvent is the most critical experimental variable in the slow evaporation method.[3][10] An ideal solvent for benzanilide should exhibit moderate solubility. If the compound is too soluble, an excessive amount of solvent must evaporate before saturation is reached, and the resulting supersaturated solution may yield only very small crystals.[7] Conversely, if solubility is too low, it becomes impractical to dissolve a sufficient quantity of the compound.
Benzanilide is a white crystalline solid that is sparingly soluble in water but readily dissolves in various organic solvents such as ethanol, acetone, and chloroform.[1][2][11] A comprehensive study by Wang et al. (2020) measured the mole fraction solubility of benzanilide in sixteen different organic solvents at temperatures ranging from 274.15 K to 313.15 K (1°C to 40°C).[12][13] This data is invaluable for making an informed solvent choice.
Data Presentation: Benzanilide Solubility
The table below summarizes solubility data for benzanilide in a selection of common laboratory solvents, highlighting its temperature-dependent solubility.[12][13]
| Solvent | Molar Mass ( g/mol ) | Solubility at 293.15 K (20°C) (Mole Fraction, 10³x₁) | Solubility at 313.15 K (40°C) (Mole Fraction, 10³x₁) | Volatility (Boiling Point) |
| Acetone | 58.08 | 321.65 | 569.83 | High (56°C) |
| Ethanol | 46.07 | 45.42 | 106.18 | Medium (78°C) |
| n-Propanol | 60.10 | 36.46 | 82.59 | Low (97°C) |
| Ethyl Acetate | 88.11 | 158.33 | 322.25 | High (77°C) |
| Toluene | 92.14 | 22.09 | 50.11 | Medium (111°C) |
| Methanol | 32.04 | 29.85 | 71.91 | High (65°C) |
Data adapted from "Solubility of Benzanilide Crystals in Organic Solvents," ACS Publications.[12]
Expert Recommendation:
-
Ethanol and n-Propanol are excellent starting choices. They demonstrate moderate, temperature-sensitive solubility for benzanilide and have relatively low volatility, allowing for slow, controlled evaporation over several days.[4][12][13]
-
Acetone and Ethyl Acetate can also be effective, but their higher volatility requires measures to slow down the evaporation rate (e.g., using a vial with a smaller opening or a cap with fewer perforations) to prevent rapid precipitation.[3][8]
-
A mixed-solvent system can also be employed. For example, dissolving benzanilide in a good solvent like dichloromethane and then adding a miscible anti-solvent like heptane. The more volatile dichloromethane evaporates first, gradually lowering the overall solubility and inducing crystallization.[3][14]
Part 3: Detailed Experimental Protocol
This protocol is designed for growing benzanilide crystals from an ethanol solution.
Materials and Equipment
-
High-purity benzanilide (>98%)
-
Absolute Ethanol (ACS grade or higher)
-
Small, clean glass vials (e.g., 4 mL or 1-dram vials) or small beakers
-
Aluminum foil or Parafilm®
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-resistant membrane)
-
Heating plate (optional, for aiding initial dissolution)
-
Microscope for crystal inspection
Step-by-Step Methodology
Step 1: Preparation of a Near-Saturated Solution
-
Rationale: Starting with a solution that is just below saturation at room temperature ensures that only a small amount of solvent needs to evaporate to induce crystallization, providing better control.[4][9]
-
Place approximately 20-50 mg of high-purity benzanilide into a clean glass vial.[4]
-
Add ethanol dropwise while gently swirling until the solid just dissolves completely. A good starting point is about 2-3 mL of solvent. If necessary, warm the vial slightly on a hot plate to aid dissolution, but allow it to cool back to room temperature.
-
If any solid remains undissolved, add a few more drops of ethanol until a clear solution is obtained. If the solution is completely clear, add a tiny amount more of benzanilide until a few specks remain undissolved, then add one final drop of ethanol to dissolve them. This ensures the solution is near saturation.
Step 2: Filtration (Critical for Purity)
-
Rationale: Dust, fibers, and other particulate matter act as uncontrolled nucleation sites, leading to the formation of many small, poor-quality crystals.[9][14] Filtering the solution removes these contaminants.
-
Draw the prepared benzanilide solution into a clean glass syringe.
-
Attach a syringe filter (0.22 µm) to the syringe.
-
Carefully dispense the filtered solution into a final, scrupulously clean crystallization vial. Ensure the vial is free of any scratches, as these can also act as nucleation sites. An NMR tube can be an excellent vessel due to its smooth interior surface.[3]
Step 3: Setting Up for Slow Evaporation
-
Rationale: The rate of evaporation dictates the rate of supersaturation and, consequently, the quality of the crystals. A slow, steady rate is essential.[3][5]
-
Cover the opening of the vial with a piece of aluminum foil or Parafilm®.
-
Using a needle or a sharp pin, pierce 1-3 small holes in the cover.[14] For more volatile solvents, use fewer/smaller holes. For less volatile solvents, more/larger holes may be needed. This is an adjustable parameter to control the evaporation rate.
-
Label the vial clearly with the compound name, solvent, and date.
Step 4: Incubation and Crystal Growth
-
Rationale: The growing crystals must be kept in a stable environment. Vibrations or temperature fluctuations can disrupt the growth process, causing defects or preventing large single crystals from forming.[7][9]
-
Place the prepared vial in a location that is free from vibrations, temperature swings, and direct sunlight. A quiet corner of a desk drawer or a dedicated crystallization cupboard is ideal.
-
Allow the setup to stand undisturbed for several days to weeks.[4] Patience is key.[3] Resist the urge to frequently move or inspect the vial in the early stages.
-
Monitor for crystal growth after 2-3 days. High-quality crystals often appear as clear, well-defined geometric shapes (e.g., needles or prisms).[15]
Step 5: Harvesting the Crystals
-
Rationale: Once the crystals have reached a suitable size (typically 0.1-0.3 mm for X-ray diffraction), they should be harvested carefully to prevent physical damage.[6]
-
Once crystals of the desired size have formed, carefully extract them from the mother liquor using a pipette or by decanting the remaining solvent.
-
Gently wash the crystals with a small amount of a solvent in which benzanilide is poorly soluble (e.g., cold hexane) to remove any residual impurities from the surface.
-
Carefully place the crystals on a filter paper or watch glass and allow them to air dry briefly before analysis. For X-ray crystallography, it is often best to submit the crystals while still wet with a small amount of the mother liquor to prevent solvent loss from the crystal lattice, which can cause cracking.[3]
Part 4: Workflow and Troubleshooting
Workflow Visualization
Caption: A schematic of the slow evaporation workflow for benzanilide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form after several weeks | Solution is undersaturated. Evaporation rate is too slow. | Allow more time. Increase the number/size of holes in the vial cover. Prepare a new, more concentrated starting solution. |
| A fine powder or crust precipitates | Supersaturation occurred too rapidly. Solution was disturbed. Too many nucleation sites (impurities). | Reduce the evaporation rate (fewer/smaller holes). Ensure the vial is in a stable location. Re-filter the stock solution into a cleaner vial.[9][14] |
| Many tiny, unusable crystals form | Nucleation rate was too high. The compound may be impure. | Use a higher purity starting material.[4] Reduce the initial concentration slightly. Try a different solvent where solubility is lower. |
| An oil forms instead of crystals ("oiling out") | The level of supersaturation is too high for the solute to organize into a crystal lattice. The temperature may be too high. | Add a small amount of solvent back to the vial to redissolve the oil, then allow evaporation to proceed more slowly. Move the crystallization setup to a cooler environment.[3] |
References
-
University of Toronto, Department of Chemistry. Growing Crystals That Will Make Your Crystallographer Happy. [Link]
-
Wang, X., et al. (2020). Solubility of Benzanilide Crystals in Organic Solvents. ACS Publications. [Link]
-
Molbase. Benzanilide (C13H11NO) properties. [Link]
-
Thorson, M. K. (2019). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
-
University of York, Department of Chemistry. scXRD: Growing single crystals. [Link]
-
ResearchGate. Solubility of Benzanilide Crystals in Organic Solvents | Request PDF. [Link]
-
University of Florida, Department of Chemistry. The Slow Evaporation Method. [Link]
-
ResearchGate. Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. [Link]
-
Sasada, Y. (1976). The Crystal and Molecular Structure of Benzanilide. Bulletin of the Chemical Society of Japan. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
University of Canterbury. Crystallisation Techniques. [Link]
-
International Union of Crystallography. How to grow crystals for X-ray crystallography. [Link]
-
eGyanKosh. Experimental Crystal growth. [Link]
-
Massachusetts Institute of Technology. Growing Crystals. [Link]
Sources
- 1. webqc.org [webqc.org]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 5. Experimental Crystal growth – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 6. Growing Crystals [web.mit.edu]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. unifr.ch [unifr.ch]
- 9. depts.washington.edu [depts.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. academic.oup.com [academic.oup.com]
Preparation of N-(2,3-dichlorophenyl)benzamide Derivatives: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and potential applications of N-(2,3-dichlorophenyl)benzamide derivatives. This class of compounds holds significant interest for researchers, scientists, and drug development professionals due to its versatile scaffold and demonstrated potential in various therapeutic areas, including oncology and infectious diseases. This document offers in-depth, field-proven insights into the experimental choices and methodologies, ensuring scientific integrity and trustworthiness for your research endeavors.
Introduction: The Significance of the N-(2,3-dichlorophenyl)benzamide Scaffold
N-arylbenzamides are a prominent class of organic compounds characterized by a central benzamide core with an aryl substituent on the nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active molecules. The modular nature of the N-arylbenzamide scaffold allows for extensive chemical modifications, enabling the precise tuning of physicochemical properties and biological activities. This has spurred the development of numerous derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1]
The presence of the 2,3-dichlorophenyl group, in particular, can significantly influence the pharmacological profile of the molecule. This substitution pattern is found in various biologically active compounds, including potent allosteric inhibitors of key signaling proteins. This guide will focus on the practical aspects of preparing N-(2,3-dichlorophenyl)benzamide derivatives, providing robust protocols and exploring their potential mechanisms of action.
Synthesis of N-(2,3-dichlorophenyl)benzamide Derivatives
The synthesis of N-(2,3-dichlorophenyl)benzamide derivatives is most commonly achieved through the formation of an amide bond between a substituted benzoic acid and 2,3-dichloroaniline. This can be accomplished via several methods, with the choice of method often depending on the specific substrates, desired scale, and available equipment. The most prevalent approach involves the activation of the carboxylic acid group of the benzoic acid derivative to facilitate the nucleophilic attack by the amine.
Below, we provide two detailed protocols for the synthesis: a classical approach using a coupling agent and a modern, microwave-assisted method for accelerated synthesis.
General Synthetic Workflow
The overall synthetic strategy is a two-step process that is adaptable for creating a library of diverse N-(2,3-dichlorophenyl)benzamide derivatives by varying the starting substituted benzoic acid.
Caption: General workflow for the synthesis of N-(2,3-dichlorophenyl)benzamide derivatives.
Protocol 2.1: Conventional Synthesis via Acyl Chloride Intermediate
This protocol describes a robust and widely applicable method for synthesizing N-(2,3-dichlorophenyl)benzamide derivatives on a laboratory scale. The use of thionyl chloride to form the acyl chloride is a common and effective activation strategy.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
2,3-Dichloroaniline (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.5 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Preparation of the Acyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the substituted benzoic acid (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40-50 °C) for 1-2 hours, or until the evolution of HCl gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
-
-
Amide Bond Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 2,3-dichloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield the pure N-(2,3-dichlorophenyl)benzamide derivative.
-
Protocol 2.2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can significantly reduce reaction times and often improve yields. This protocol provides a general guideline for the rapid synthesis of N-(2,3-dichlorophenyl)benzamide derivatives.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
2,3-Dichloroaniline (1.0 eq)
-
Coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) OR HBTU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
Reaction Setup:
-
In a microwave-safe reaction vessel, combine the substituted benzoic acid (1.0 eq), 2,3-dichloroaniline (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Add a suitable volume of anhydrous DMF or DCM to dissolve the reactants.
-
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature between 80-120 °C for 10-30 minutes. The optimal time and temperature should be determined for each specific substrate combination.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
If the product is soluble in an organic solvent, perform an extraction with a suitable solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterization of N-(2,3-dichlorophenyl)benzamide Derivatives
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot for the purified product with a different Rf value from the starting materials. |
| Melting Point (m.p.) | Assess purity. | A sharp and defined melting point range for a pure compound. |
| 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling patterns for the aromatic protons and carbons, as well as the amide proton. |
| Mass Spectrometry (MS) | Determine the molecular weight and confirm the molecular formula. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| Infrared (IR) Spectroscopy | Identify functional groups. | Characteristic absorption bands for the N-H and C=O stretching of the amide group. |
Biological Activities and Potential Mechanisms of Action
N-(2,3-dichlorophenyl)benzamide derivatives have emerged as a promising class of compounds with a range of biological activities. While the precise mechanisms of action are still under investigation for many derivatives, research on structurally related compounds provides valuable insights into their potential therapeutic applications.
Anticancer Activity
Benzamide derivatives are known to exhibit anticancer properties through various mechanisms.[1] For N-(2,3-dichlorophenyl)benzamide derivatives, several potential mechanisms are postulated based on the activity of analogous compounds.
4.1.1. Inhibition of SHP2 Phosphatase
The 2,3-dichlorophenyl moiety is a key structural feature in some potent allosteric inhibitors of Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers. Allosteric inhibitors bind to a site distinct from the active site, stabilizing the enzyme in an inactive conformation. It is plausible that N-(2,3-dichlorophenyl)benzamide derivatives could act as SHP2 inhibitors, thereby disrupting oncogenic signaling.
Caption: Postulated inhibition of the SHP2 signaling pathway by N-(2,3-dichlorophenyl)benzamide derivatives.
4.1.2. Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors.[2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] By removing acetyl groups from histones, HDACs lead to chromatin condensation and transcriptional repression of tumor suppressor genes.[3] Inhibition of HDACs by benzamide derivatives can restore the expression of these genes, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] The benzamide moiety can chelate the zinc ion in the active site of HDACs, contributing to their inhibitory activity.[2]
Antimicrobial Activity
N-phenylbenzamide derivatives have demonstrated potential as antibacterial and antifungal agents.[4] The mechanism of action can vary depending on the specific substitutions on the benzamide scaffold.
4.2.1. Inhibition of Dihydropteroate Synthase (DHPS)
For sulfonamide-containing benzamide analogs, a common mechanism of antibacterial action is the competitive inhibition of dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria, which is a crucial precursor for the synthesis of nucleic acids.[5] By blocking this pathway, these compounds can inhibit bacterial growth.[5]
4.2.2. Disruption of Membrane Function
Some antimicrobial compounds exert their effects by disrupting the integrity of the bacterial cell membrane.[5] While not extensively studied for N-(2,3-dichlorophenyl)benzamide derivatives specifically, this remains a potential mechanism of action.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-(2,3-dichlorophenyl)benzamide derivatives is highly dependent on the nature and position of substituents on the benzoyl ring.[6] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
Key areas for modification and their potential impact on activity include:
-
Substituents on the Benzoyl Ring: Electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule, affecting its binding affinity to target proteins. The size and position of these substituents can also impact steric interactions within the binding pocket.
-
Conformation: The dihedral angle between the two aromatic rings can be influenced by the substitution pattern, which in turn can affect the overall shape of the molecule and its ability to fit into a target's active site.[7][8]
Systematic modification of the benzoyl portion of the N-(2,3-dichlorophenyl)benzamide scaffold and subsequent biological evaluation will be key to elucidating a comprehensive SAR and optimizing the therapeutic potential of this promising class of compounds.
Conclusion
The N-(2,3-dichlorophenyl)benzamide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic protocols provided in this guide offer robust and efficient methods for the preparation of a diverse library of derivatives. The exploration of their biological activities, guided by the postulated mechanisms of action and a systematic approach to SAR studies, holds significant potential for the discovery of new drug candidates in oncology, infectious diseases, and beyond.
References
-
Sari, M. I., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmaceuticals, 16(2), 249. [Link]
-
Soto-Díaz, J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]
-
Li, Y., et al. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Archiv der Pharmazie, e240028. [Link]
-
Schröder, K., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6599. [Link]
-
Kathawala, R. J., et al. (2021). The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2413. [Link]
-
Kathawala, R. J., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2413. [Link]
-
Gowda, B. T., et al. (2007). N-(3-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2462. [Link]
-
Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o950. [Link]
-
GARDP. (n.d.). Structure-activity relationship (SAR). REVIVE. [Link]
-
Kumar, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658607. [Link]
-
Sint-Michiels, M., et al. (2022). Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infectious Diseases, 8(5), 982-993. [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides | MDPI [mdpi.com]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 7. N-(3-Chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2,4-Dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubility Profiling of 2-chloro-N-(2,3-dichlorophenyl)benzamide
Solvent System Comparison: Ethanol (EtOH) vs. Dichloromethane (DCM)
Abstract & Strategic Overview
The solubility profile of 2-chloro-N-(2,3-dichlorophenyl)benzamide is a critical parameter governing its synthesis, purification, and formulation. As a polychlorinated diaryl amide, this compound exhibits significant lipophilicity and specific hydrogen-bonding motifs that dictate its interaction with solvents.
This guide provides a definitive protocol for determining and comparing the solubility of this compound in Ethanol (EtOH) and Dichloromethane (DCM) . Based on Structure-Property Relationships (SPR) and empirical data from analogous benzamides, we project distinct behaviors:
-
DCM: Predicted to act as a High-Capacity Solvent at room temperature, driven by London dispersion forces and halogen-halogen interactions ("like dissolves like").
-
Ethanol: Predicted to act as a Recrystallization Solvent , exhibiting moderate-to-low solubility at ambient temperatures but high solubility at reflux, facilitating purification.
Theoretical Framework: Structure-Property Relationships (SPR)
To design an effective solubility protocol, one must first understand the molecular interactions at play.[1]
Molecular Analysis[2]
-
Solute: 2-chloro-N-(2,3-dichlorophenyl)benzamide.[2]
-
Core: Diaryl amide scaffold.
-
Substituents: Three chlorine atoms (positions 2, 2', 3'). These electron-withdrawing groups increase lipophilicity (LogP) and reduce the electron density available for hydrogen bonding at the carbonyl oxygen.
-
Interaction Sites: The amide nitrogen (N-H) is a weak hydrogen bond donor. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, though sterically hindered by the ortho-chloro group on the benzoyl ring.
-
Solvent Interaction Mechanisms
| Feature | Ethanol (EtOH) | Dichloromethane (DCM) |
| Class | Polar Protic | Moderately Polar Aprotic |
| Dielectric Constant | ~24.5 | ~8.9 |
| Primary Interaction | Hydrogen Bonding (Donor/Acceptor) | Dipole-Dipole & Dispersion Forces |
| Mechanistic Prediction | Endothermic Dissolution: The energy required to break the solute's crystal lattice (enthalpy of fusion) is likely only overcome by EtOH at elevated temperatures. The lipophilic chlorines disrupt the H-bond network of pure ethanol. | Exothermic/Neutral Solvation: The chlorinated solvent (DCM) interacts favorably with the chlorinated solute via dispersion forces and halogen bonding, likely resulting in high solubility at ambient conditions. |
Solvation Decision Logic
The following diagram illustrates the decision pathway for solvent selection based on observed solubility behaviors.
Figure 1: Decision logic for solvent application based on thermal solubility profiles.
Experimental Protocols
Protocol A: Rapid Visual Solubility Screening (The "Solvent Walk")
Objective: Qualitatively assess solubility range to define parameters for quantitative testing.
Materials:
-
Glass vials (4 mL, clear).
-
Calibrated micropipette (100 µL - 1000 µL).
-
Solid 2-chloro-N-(2,3-dichlorophenyl)benzamide (finely powdered).
-
Solvents: HPLC-grade Ethanol, HPLC-grade Dichloromethane.
Procedure:
-
Weigh 10 mg of the compound into two separate vials (Vial A and Vial B).
-
Vial A (DCM): Add 100 µL of DCM.
-
Observation: If solid disappears instantly, solubility is >100 mg/mL (High).
-
Action: If undissolved, continue adding in 100 µL increments, vortexing between additions.
-
-
Vial B (EtOH): Add 100 µL of Ethanol.
-
Observation: Expect cloudiness/suspension.
-
Action: Continue adding up to 1.0 mL (10 volumes). If still insoluble, heat gently to 60°C using a heating block.
-
-
Record: Volume required for complete dissolution (clear solution).
Interpretation:
-
Solubility (S) ≈ Mass (mg) / Volume (mL)
-
If 10 mg dissolves in 0.1 mL, S ≈ 100 mg/mL.
-
If 10 mg requires 2.0 mL, S ≈ 5 mg/mL.
Protocol B: Quantitative Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the precise saturation concentration (
Materials:
-
Orbital shaker or thermomixer capable of 25°C ± 0.5°C.
-
0.22 µm PTFE syringe filters (compatible with both DCM and EtOH).
-
HPLC System (UV detection at 254 nm) OR Analytical Balance (for Gravimetric).
Workflow:
-
Supersaturation:
-
Add excess solid (~500 mg) to 5 mL of solvent (DCM and EtOH in separate flasks).
-
Ensure a visible solid pellet remains at the bottom.[3]
-
-
Equilibration:
-
Agitate at 25°C for 24 hours .
-
Note: Amides can form supersaturated metastable states. A 24h period ensures thermodynamic equilibrium.
-
-
Filtration:
-
Stop agitation and allow settling for 1 hour.
-
Draw supernatant and filter through a 0.22 µm PTFE filter into a clean vial.
-
Critical: Pre-saturate the filter with a small amount of solution to prevent adsorption losses.
-
-
Quantification (Choose Method):
Method 1: HPLC-UV (Recommended for Precision)
-
Mobile Phase: Acetonitrile : Water (60:40) + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Dilution: Dilute the filtered supernatant 100x or 1000x with mobile phase to fit within the calibration curve.
-
Calculation:
Method 2: Gravimetric (If HPLC unavailable)
-
Pipette exactly 1.0 mL of filtered supernatant into a pre-weighed aluminum weighing boat (
). -
Evaporate solvent (DCM: ambient air; EtOH: 50°C oven).
-
Dry to constant weight (
). -
Calculation:
Expected Results & Data Analysis
Based on literature values for similar polychlorinated benzamides (e.g., 2,6-dichlorobenzamide), the expected solubility ranges are:
| Solvent | Predicted Solubility (25°C) | Behavior Description |
| DCM | > 150 mg/mL | Very Soluble. The solvent effectively solvates the lipophilic aromatic rings. Ideal for loading chromatography columns or liquid-liquid extraction from aqueous phases. |
| Ethanol | 5 - 20 mg/mL | Sparingly Soluble. The crystal lattice energy dominates at RT. However, solubility likely spikes to >100 mg/mL at 78°C (reflux), confirming suitability for recrystallization. |
Troubleshooting: Polymorphism
Benzamides are prone to polymorphism. If your solubility data fluctuates significantly between runs:
-
Check the melting point of the residual solid. A shift in melting point indicates a conversion to a more stable (less soluble) polymorph during the experiment.
-
Analyze the solid residue by XRPD (X-Ray Powder Diffraction) if available.
Safety & Waste Management
-
Dichloromethane (DCM):
-
Hazard: Volatile, suspected carcinogen, skin irritant.[4] Permeates standard nitrile gloves rapidly.
-
PPE: Use PVA gloves or double-glove with nitrile and change immediately upon splash. Work in a fume hood.
-
Waste: Halogenated Organic Waste stream.
-
-
Ethanol:
-
Hazard: Flammable.
-
Waste: Non-Halogenated Organic Waste stream.
-
References
-
BenchChem. (2025).[3][5][6] Solubility of Benzamide Derivatives: Application Notes and Protocols. Retrieved from 3
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[7] (See general principles on 8)
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4096317, 2-chloro-N-(2,3-dichlorophenyl)propanamide (Analogous Structure). Retrieved from 9[9]
-
Gowda, B. T., et al. (2008).[2][10] Structure of 2-chloro-N-(2,3-dichlorophenyl)benzamide. Acta Crystallographica Section E. Retrieved from 10
-
Environmental Protection Agency (EPA). (2025). Dichloromethane: Hazard Summary and Technical Bulletin. Retrieved from 4
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Chloro-N-(2,6-dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. environex.net.au [environex.net.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kinampark.com [kinampark.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. 2-chloro-N-(2,3-dichlorophenyl)propanamide | C9H8Cl3NO | CID 4096317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-N-(3,5-dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-(2,3-dichlorophenyl)benzamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(2,3-dichlorophenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we dissect the nuances of the acylation of a sterically hindered and electronically deactivated aniline, offering field-proven insights to enhance your yield and purity.
Understanding the Synthesis: The Challenge of a Deactivated Nucleophile
The synthesis of 2-chloro-N-(2,3-dichlorophenyl)benzamide is most commonly achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction. This involves the reaction of 2,3-dichloroaniline with 2-chlorobenzoyl chloride in the presence of a base.[1][2][3][4][5]
The primary challenge in this synthesis lies in the reduced nucleophilicity of 2,3-dichloroaniline. The two chlorine atoms on the aniline ring are electron-withdrawing, which decreases the electron density on the nitrogen atom, making it a weaker nucleophile. Additionally, the ortho-chloro substituent contributes to steric hindrance, further impeding the approach of the amine to the electrophilic carbonyl carbon of the acyl chloride. This combination of electronic deactivation and steric hindrance can lead to sluggish reactions and low yields if not properly addressed.
Experimental Protocol: A Robust Method for Amide Formation
This protocol is a standard Schotten-Baumann procedure adapted for the specific challenges of this synthesis.
Materials and Reagents:
-
2,3-dichloroaniline
-
2-chlorobenzoyl chloride
-
Anhydrous Sodium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or a mixture of hexane and ethyl acetate for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dichloroaniline (1.0 equivalent) and a suitable base (e.g., anhydrous potassium carbonate, 1.5 equivalents, or triethylamine, 1.2 equivalents) in an anhydrous solvent like dichloromethane or THF.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Dissolve 2-chlorobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred aniline solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield 2-chloro-N-(2,3-dichlorophenyl)benzamide as a solid.[6][7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-chloro-N-(2,3-dichlorophenyl)benzamide.
Q1: My reaction is very slow or appears to have stalled. What can I do to improve the reaction rate?
A1: The low reactivity of 2,3-dichloroaniline is the most likely cause. Here are several strategies to overcome this:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40 °C or refluxing in a suitable solvent) can provide the necessary activation energy. However, be cautious as excessive heat can lead to side reactions.
-
Use a More Forcing Base: If using a mild base like potassium carbonate, switching to a stronger, non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) can be more effective at scavenging the HCl byproduct and driving the reaction forward.
-
Activate the Amine: For particularly stubborn reactions, you can pre-treat the 2,3-dichloroaniline with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF before adding the acyl chloride. This will deprotonate the aniline to form the more nucleophilic anilide anion. This procedure must be carried out under strictly anhydrous conditions.
-
Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation reaction.
Q2: The yield of my reaction is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: As discussed in Q1, the inherent low reactivity of the starting materials may lead to an incomplete reaction. Implement the strategies mentioned above to drive the reaction to completion.
-
Hydrolysis of the Acyl Chloride: 2-chlorobenzoyl chloride is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which will not participate in the amide formation. Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.
-
Sub-optimal Stoichiometry: Ensure accurate measurement of your starting materials. Using a slight excess (1.1-1.2 equivalents) of the more reactive 2-chlorobenzoyl chloride is common practice.
-
Product Loss During Work-up and Purification: The product may have some solubility in the aqueous layers during extraction. Minimize the volume of washes. For purification, carefully select a recrystallization solvent system that provides good recovery.
Q3: I am observing significant side product formation. What are the likely impurities and how can I avoid them?
A3: The most probable side products are:
-
2-Chlorobenzoic Acid: This forms from the hydrolysis of 2-chlorobenzoyl chloride. To minimize its formation, adhere to strict anhydrous conditions. It can be removed during the work-up by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted 2,3-dichloroaniline and potentially 2-chlorobenzoyl chloride (or its hydrolysis product). Monitor the reaction by TLC to ensure completion.
-
Diacylated Product: While less likely with a weakly nucleophilic aniline, it is possible for the initially formed amide to be acylated a second time, especially if a large excess of the acyl chloride and a strong base are used under forcing conditions. Use a controlled stoichiometry of the acylating agent to minimize this.
Q4: How should I best purify the final product?
A4: Recrystallization is the most common and effective method for purifying solid benzamide derivatives.[6][7]
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of hexanes and ethyl acetate are good starting points.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system of hexanes and ethyl acetate is typically effective for eluting N-aryl benzamides.
Product Characterization
Verifying the identity and purity of the synthesized 2-chloro-N-(2,3-dichlorophenyl)benzamide is crucial. Below are the expected analytical data based on closely related structures and general principles.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₈Cl₃NO |
| Molecular Weight | 300.57 g/mol |
Spectroscopic Data (Predicted/Reference-based):
-
¹H NMR (in CDCl₃ or DMSO-d₆): Expect aromatic protons in the range of δ 7.0-8.5 ppm. The amide N-H proton will likely appear as a broad singlet at a higher chemical shift (δ > 8.5 ppm).
-
¹³C NMR (in CDCl₃ or DMSO-d₆): The carbonyl carbon (C=O) should appear in the range of δ 164-168 ppm. Aromatic carbons will be observed in the region of δ 120-140 ppm.
-
Infrared (IR) Spectroscopy (KBr pellet or ATR): Look for a characteristic N-H stretch around 3300-3400 cm⁻¹ and a strong C=O (amide I) stretch around 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the three chlorine atoms.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 2-chloro-N-(2,3-dichlorophenyl)benzamide.
References
- Schotten, C. Ber. dtsch. chem. Ges.1884, 17, 2544–2547.
- Baumann, E. Ber. dtsch. chem. Ges.1886, 19, 3218–3222.
-
"Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses." Testbook. [Link]
-
"Schotten Baumann Reaction: Introduction, mechanism, procedure." Chemistry Notes. [Link]
-
"Schotten–Baumann reaction." Wikipedia. [Link]
-
"Chemistry Schotten Baumann Reaction." SATHEE. [Link]
-
"Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples." Vedantu. [Link]
-
"Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I." ResearchGate. [Link]
-
"Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening." SciSpace. [Link]
-
"Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives." Preprints.org. [Link]
-
"Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole." Journal of University of Shanghai for Science and Technology. [Link]
-
Gowda, B. T. et al. "2-Chloro-N-(2,6-dichlorophenyl)benzamide." Acta Cryst.2008 , E64, o1493. [Link]
-
"A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Org. Biomol. Chem.2014 , 12, 5599-5602. [Link]
-
"NOVEL PROCEDURE FOR THE COUPLING OF STERICALLY HINDERED ELECTRON-DEFICIENT ANILINES TO THE 6-POSITION OF THE PURINE CORE." ResearchGate. [Link]
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- 2. testbook.com [testbook.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
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- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. nanobioletters.com [nanobioletters.com]
removing unreacted 2,3-dichloroaniline from benzamide product
This guide provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals facing the common challenge of removing residual 2,3-dichloroaniline from a benzamide product post-synthesis.
Part 1: Foundational Concepts & Quick Troubleshooting (FAQs)
This section addresses the most frequently encountered issues and provides immediate, actionable advice based on the fundamental chemical differences between the starting material and the product.
Core Principle: Exploiting Basicity Differences
The most effective separation strategy hinges on the significant difference in basicity between the starting material, 2,3-dichloroaniline, and the desired benzamide product.
-
2,3-Dichloroaniline: An aromatic amine, which is a weak base. It readily reacts with acid to form a water-soluble ammonium salt (anilinium hydrochloride).
-
Benzamide Product: An amide, which is considered a neutral organic compound for practical purification purposes. Amides are significantly less basic than amines and will not typically react with dilute aqueous acids.[1][2]
This difference allows for a highly selective separation using a liquid-liquid acid-base extraction.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the single most effective method to remove unreacted 2,3-dichloroaniline? A1: The primary and most efficient method is an acid-base extraction . This involves dissolving the crude product mixture in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).[4][5] The acidic wash protonates the basic 2,3-dichloroaniline, converting it into its water-soluble hydrochloride salt, which is then partitioned into the aqueous layer and removed. The neutral benzamide product remains in the organic layer.
Q2: My purified benzamide product is still yellow/brown. What is the likely cause? A2: A persistent yellow or brown hue in the product is often indicative of residual 2,3-dichloroaniline or its oxidation byproducts.[6][7] While the bulk of the aniline may have been removed, trace amounts can remain. Consider performing additional acid washes or proceeding to a secondary purification step like recrystallization or column chromatography.
Q3: How can I confirm that all the 2,3-dichloroaniline has been removed? A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. Spot the crude mixture, the organic layer after each acid wash, and the final product on a silica gel TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[8] The 2,3-dichloroaniline should have a different Rf value than your benzamide product. The absence of the aniline spot in your final product lane indicates successful removal. For quantitative analysis, 1H NMR spectroscopy can also be used to detect the characteristic aromatic signals of the aniline impurity.
Q4: I performed the acid wash, but my yield seems very low. What could have happened? A4: Significant yield loss is uncommon with this procedure unless an emulsion formed that was difficult to separate, leading to physical loss of the organic layer. Another possibility, though less likely with dilute acid, is acid-catalyzed hydrolysis of your benzamide product, especially if performed at elevated temperatures.[9] Ensure the extraction is performed at room temperature and that the layers are separated cleanly.
Q5: Can I use a base wash (e.g., sodium bicarbonate) to remove the aniline? A5: No, a base wash will not remove 2,3-dichloroaniline. Since the aniline is itself basic, it will not react with an aqueous base. A base wash is typically used to remove acidic impurities, such as unreacted benzoic acid or benzoyl chloride, if they were used in the synthesis.[10]
Part 2: In-Depth Troubleshooting & Purification Protocols
This section provides detailed, step-by-step instructions for the recommended purification workflows.
Method 1: Acid-Base Extraction (Primary Method)
This is the most direct and efficient method for removing the bulk of the amine impurity.
-
Solvent Choice: An organic solvent like ethyl acetate is chosen because it should readily dissolve the benzamide product while being immiscible with water, allowing for clean layer separation.
-
Acid Choice: 1M HCl is sufficiently acidic to protonate the aniline but generally mild enough to not cause hydrolysis of the benzamide product.[4] Using a stronger acid or higher concentration offers no significant advantage and may increase the risk of side reactions.
Caption: Workflow for purifying benzamide via acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (EtOAc) or dichloromethane (DCM) in an Erlenmeyer flask. Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of 1M HCl to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel for 30-60 seconds. Periodically vent the funnel.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The aqueous layer (containing the aniline salt) will typically be the bottom layer if using DCM, and the top layer if using a less dense solvent like diethyl ether. With EtOAc, the layers have similar densities, so be cautious in identification.
-
Drain: Drain and discard the aqueous layer.
-
Repeat: Repeat the wash (steps 2-5) one or two more times with fresh 1M HCl to ensure complete removal of the aniline.
-
Neutral Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to aid in drying.
-
Drying and Evaporation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the purified benzamide.
Method 2: Recrystallization (Secondary Method)
Use this method after the acid wash to achieve high purity or if the product is still colored.
The ideal recrystallization solvent is one in which the benzamide product is highly soluble at high temperatures but poorly soluble at low temperatures.[8] This differential solubility allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Product "Oils Out" | The solution is too concentrated, or it is cooling too quickly. The melting point of the solute is below the boiling point of the solvent. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Try a different solvent system.[8] |
| No Crystals Form | The solution is too dilute, or it is supersaturated. | Try scratching the inside of the flask with a glass rod to provide a nucleation site. Add a seed crystal of the pure product. If still no crystals, slowly evaporate some solvent to increase concentration and then cool again. |
| Colored Crystals | Chromophoric impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb the desired product.[8] |
-
Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).[11][12] The benzamide should be sparingly soluble at room temperature but fully soluble when hot.
-
Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (or if charcoal was used), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven.
Method 3: Column Chromatography (Tertiary/Advanced Method)
This method is recommended if acid-base extraction and recrystallization fail to provide the desired purity, or if other neutral impurities are present.
Sources
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
troubleshooting oil formation during benzanilide recrystallization
Technical Support Center: Benzanilide Recrystallization
This guide provides in-depth troubleshooting for a common yet challenging issue encountered during the purification of benzanilide: the phenomenon of "oiling out." Designed for researchers, chemists, and pharmaceutical development professionals, this document explains the underlying causes of this issue and offers robust, field-tested protocols to ensure the successful isolation of pure, crystalline benzanilide.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it happen during recrystallization?
"Oiling out," technically known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute precipitates from a supersaturated solution as a liquid or "oil" rather than as a solid crystalline lattice.[1][2][3] This oil is a concentrated liquid phase of the solute that is immiscible with the surrounding solvent. This event is kinetically favored over crystallization when the system is subjected to a very high degree of supersaturation, often caused by rapid cooling or the use of an inappropriate solvent.[2][4]
Several factors can lead to oiling out with benzanilide:
-
Melting Point Depression: Pure benzanilide has a melting point of approximately 162-164°C.[5][6][7][8] However, the presence of significant impurities can dramatically lower this melting point.[9][10] If the depressed melting point of the impure solid is below the temperature of the solution when it becomes saturated, the compound will separate as a molten liquid (oil) instead of crystallizing.[9][10]
-
High Supersaturation: Recrystallization relies on the principle that solubility increases with temperature.[11][12] If a hot, saturated solution is cooled too quickly, the system can become highly supersaturated. This state provides insufficient time for molecules to orient themselves into an ordered crystal lattice, causing them to crash out as a disordered, high-energy liquid phase.[2][4]
-
Solvent Choice: The selection of the recrystallization solvent is critical. If benzanilide is excessively soluble in the chosen solvent even at low temperatures, it may not crystallize effectively. Conversely, a solvent in which it is too insoluble may require very high temperatures to dissolve, increasing the risk of oiling out upon cooling.
Oiling out is a significant problem in purification because the oil droplets often act as a solvent for impurities, which then become trapped when the oil eventually solidifies.[9] This can result in a low-purity, often amorphous or glassy product instead of the desired sharp, well-defined crystals.[2][9]
Q2: My benzanilide has oiled out. What are the immediate steps I should take to troubleshoot?
Discovering that your product has oiled out can be frustrating, but the situation is often salvageable. The primary goal is to return the solute to the solution and encourage it to crystallize under more controlled conditions. Follow this decision-making workflow:
Caption: Initial troubleshooting workflow for an oiled out benzanilide sample.
Immediate Action Protocol:
-
Reheat the Flask: Place the flask back on the heat source and bring the solution back to a gentle boil to redissolve the oil.[9]
-
Add More Solvent: If the oil does not readily dissolve, add a small additional volume (5-10% of the total) of the hot primary solvent (e.g., ethanol).[9] This reduces the overall concentration, lowering the saturation point.
-
Ensure Complete Dissolution: Continue heating until you have a perfectly clear, homogenous solution.
-
Cool Slowly: This is the most critical step. Do NOT place the flask in an ice bath. Allow it to cool slowly on the benchtop, insulated from the cold surface by a cork ring or folded paper towels.[13] Slow cooling is essential to keep the system in the metastable zone, where crystal growth is favored over oiling.[4]
-
Induce Crystallization (Seeding): If you have a small crystal of pure benzanilide, add it to the solution once it has cooled slightly but before it becomes cloudy (supersaturated).[1][11] This "seed crystal" provides a template for proper crystal lattice formation.[1]
-
Scratch the Flask: If no seed crystal is available, gently scratching the inside of the flask at the surface of the liquid with a glass rod can create microscopic imperfections that may initiate nucleation.[11]
If oiling out persists even with these measures, it indicates a more fundamental issue with your solvent system or impurity profile, which is addressed in the following questions.
Q3: How do I select the optimal solvent system to prevent oiling out?
The ideal solvent for recrystallization should dissolve the solute (benzanilide) completely when hot but only sparingly when cold.[14] For benzanilide, a polar organic solvent is a good starting point. Ethanol is commonly used, often in a mixed-solvent system with water.[15]
Solvent Property Summary for Benzanilide
| Solvent | Solubility Profile | Comments |
| Ethanol | Soluble, especially when hot (12.5 g/100 mL at 25°C).[16] | A very effective primary solvent. Recrystallization from ethanol alone is possible.[15] |
| Water | Insoluble.[8][17][18] | Excellent as an anti-solvent when paired with ethanol or acetone. |
| Diethyl Ether | Slightly soluble (8.3 g/100 mL at 25°C).[16][18] | Can be used, but its low boiling point may be problematic. |
| Acetone | Soluble.[15][19] | Good primary solvent, can be paired with water. |
| Chloroform | High solubility (>25 g/100 mL at 25°C).[16] | Likely too effective as a solvent, making recovery difficult. |
Using a Mixed Solvent System (Ethanol-Water): A mixed solvent system is highly effective for benzanilide and provides excellent control over the crystallization process.[20][21]
Protocol 1: Systematic Solvent Selection
-
Dissolve the crude benzanilide in a minimal amount of hot ethanol in an Erlenmeyer flask. Start with a ratio of about 4 mL of ethanol per gram of solid.[21]
-
Once fully dissolved, add hot water dropwise while keeping the solution near its boiling point.
-
Continue adding water until you reach the "cloud point"—the first sign of persistent turbidity. This indicates the solution is now saturated.[21]
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat and allow it to cool slowly as described in Q2.
This method allows you to finely tune the solvent polarity to a point where benzanilide is just barely soluble at high temperatures, creating ideal conditions for crystallization upon slow cooling.
Q4: Can impurities be the primary cause of oiling out?
Yes, absolutely. Significant levels of impurities are a major cause of oiling out because they lead to freezing-point depression.[10] An impure compound melts at a lower temperature than a pure one. If this depressed melting point is below the boiling point of your solvent, the compound can melt in the hot solution and then separate as an oil upon cooling.[9][10]
Common impurities in a benzanilide synthesis (e.g., from the reaction of aniline and benzoic acid) could include unreacted starting materials or byproducts.[15]
Workflow for Addressing Impurity-Driven Oiling Out
Caption: Pre-purification workflow to remove ionic impurities before recrystallization.
If you suspect impurities are the cause, performing a simple acid-base wash before recrystallization can be highly effective.
Protocol 2: Pre-Purification Acid-Base Wash
-
Dissolve the crude benzanilide in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous HCl solution to remove any residual basic impurities like aniline.
-
Next, wash with a 5% aqueous NaHCO₃ or NaOH solution to remove any acidic impurities like benzoic acid.[15]
-
Finally, wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.
-
The resulting solid should be significantly purer and less prone to oiling out during the subsequent recrystallization.
Q5: I have "rescued" my oiled-out product and it has now solidified. Is it pure?
It is unlikely to be pure. When a compound oils out, the liquid droplets can trap impurities and solvent within them.[9] When this oil eventually solidifies, it often does so rapidly and without the selective process of lattice formation, trapping these impurities in an amorphous solid.
Action Plan:
-
Assess Purity: Check the melting point of the solidified material. A broad melting range that is lower than the literature value (162-164°C) indicates the presence of impurities.[5]
-
Re-crystallize: Do not consider the solidified oil as your final product. It is essential to perform the recrystallization procedure again.[10] Use the material as your starting crude solid and follow the protocols outlined in this guide, paying close attention to:
-
Choosing the correct solvent system (Q3).
-
Ensuring a slow, controlled cooling rate (Q2).
-
Considering a pre-purification wash if impurities are suspected (Q4).
-
By repeating the process correctly, you can successfully purify the benzanilide and obtain a high-quality crystalline product.
References
-
Wikipedia. Benzanilide. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
ChemWhat. BENZANILIDE CAS#: 93-98-1. [Link]
-
University of California, Davis. Recrystallization. [Link]
-
Piochem. BENZANILIDE. [Link]
-
Fisher Scientific. Benzanilide, 98% 5 g | Buy Online | Thermo Scientific Acros. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Reddit. Recrystallization (help meeeeee). [Link]
-
PraxiLabs. Recrystallization Definition, Principle &Purpose. [Link]
-
EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Otto Chemie Pvt. Ltd. Benzanilide, 99% 93-98-1 India - Laboratory Chemicals. [Link]
-
Mol-Instincts. Benzanilide (C13H11NO) properties. [Link]
-
ChemBK. Benzanilide. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
ResearchGate. Why do I obtain an oily mixture from my organic reaction?. [Link]
-
Chem-Science. SYNTHESIS Benzanilide BY BENZOLATION. [Link]
-
ACS Publications. Solubility of Benzanilide Crystals in Organic Solvents. [Link]
- Google Patents.
-
ResearchGate. Solubility of Benzanilide Crystals in Organic Solvents | Request PDF. [Link]
-
Palomar College. recrystallization-2.doc.pdf. [Link]
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzanilide - Wikipedia [en.wikipedia.org]
- 6. chemwhat.com [chemwhat.com]
- 7. Benzanilide, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 8. chembk.com [chembk.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. praxilabs.com [praxilabs.com]
- 12. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Recrystallization [sites.pitt.edu]
- 15. Page loading... [wap.guidechem.com]
- 16. webqc.org [webqc.org]
- 17. piochem.com [piochem.com]
- 18. Benzanilide, 99% 93-98-1 India [ottokemi.com]
- 19. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]
- 20. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 21. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Amide Bond Formation in Sterically Hindered Anilines
Mission: To provide high-fidelity troubleshooting and optimization strategies for researchers facing low reactivity in amide couplings involving ortho-substituted or electron-deficient anilines.
Module 1: Diagnostic & Strategy Selection
The "Triage" Phase
Before altering stoichiometry, you must select the activation pathway that matches your substrate's specific constraints (chirality, acid sensitivity, and steric bulk).
Q: My aniline is ortho-substituted and standard EDC/NHS or HATU coupling failed. How do I choose the next step?
A: Standard reagents often fail because the rate of active ester hydrolysis competes with the slow nucleophilic attack of the hindered aniline. You must switch to a method that generates a more electrophilic intermediate or minimizes the steric bulk of the activating group.
Use the decision matrix below to select your protocol:
Figure 1: Decision matrix for selecting coupling reagents based on substrate stability and stereochemical requirements.
Module 2: The Scalable Solution (T3P)
Best for: Chiral substrates, scale-up, and easy workup.
Q: Why is T3P (Propylphosphonic anhydride) recommended over HATU for hindered anilines?
A: HATU generates an active ester that is bulky. In contrast, T3P forms a mixed anhydride. While still sterically demanding, T3P is unique because it is often used with pyridine or N-methylimidazole (NMI) . These bases act as nucleophilic catalysts, but more importantly, the T3P byproduct is water-soluble, preventing the "crash out" of urea byproducts that trap hindered substrates in other methods.
Comparative Performance Data:
| Reagent | Active Species | Epimerization Risk | Yield (Hindered System)* | Workup |
| HATU | O-At Active Ester | Low | < 40% | Chromatography required |
| EDC/HOBt | O-Acylisourea | Moderate | < 10% | Urea filtration issues |
| T3P | Mixed Anhydride | Very Low | 85-95% | Aqueous Wash |
| Ghosez | Acid Chloride | High (if not controlled) | > 90% | Evaporation/Wash |
*Data interpolated from comparative studies on 2,6-disubstituted anilines [1].
Protocol A: T3P Coupling
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Aniline (1.1–1.5 equiv) in EtOAc or 2-MeTHF (Green alternative).
-
Note: Avoid DMF if possible to simplify workup, though T3P is compatible with it.
-
-
Base Addition: Add Pyridine (3.0–4.0 equiv).
-
Critical: Do not use DIPEA if epimerization is a concern; Pyridine suppresses racemization significantly better in T3P systems [1].
-
-
Reagent Addition: Cool to 0 °C. Add T3P (50% w/w in EtOAc/DMF) (1.5–2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. Stir 12–24h.
-
Tip: If conversion stalls, heat to 50 °C. T3P is thermally stable.
-
-
Workup: Dilute with water. The byproduct (propylphosphonic acid) is water-soluble.[1] Separate layers. Wash organic layer with 0.5M HCl, then NaHCO3.
Module 3: The "Nuclear" Option (Ghosez's Reagent)
Best for: Extremely hindered, acid-sensitive substrates where acid chlorides are required but HCl gas is forbidden.
Q: Standard acid chlorides degrade my Boc-protecting groups. How does Ghosez's reagent solve this?
A: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions without generating HCl gas. It forms a chloro-enamine intermediate that transfers the chloride to the acid.
Figure 2: Neutral activation pathway using Ghosez's reagent.
Protocol B: Ghosez's Reagent Activation
-
Setup: Flame-dry glassware. Strict inert atmosphere (Ar/N2) is required.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez's Reagent (1.2–1.5 equiv) at RT.
-
Monitoring: Stir 1–3 hours. Monitor by TLC (conversion of acid to acid chloride).
-
Troubleshooting: If the acid is insoluble, the reaction will clarify as the acid chloride forms.
-
-
Coupling:
-
Option 1 (One-pot): Add the Aniline (1.2 equiv) and dry Pyridine (2.0 equiv) directly to the mixture.
-
Option 2 (Isolation): Remove solvent in vacuo to remove the volatile amide byproduct, redissolve Acid Chloride in DCM/THF, and add to a solution of Aniline/Base.
-
-
Purification: Standard aqueous workup.
Module 4: Troubleshooting & FAQs
Q: I am using TCFH (Tetramethylchloroformamidinium hexafluorophosphate) but getting low yields. Why? A: TCFH is highly effective for anilines but requires N-methylimidazole (NMI) as the base/solvent component.
-
The Fix: Use NMI (3.0 equiv) in Acetonitrile. The NMI forms a highly reactive acyl-imidazolium intermediate that is more electrophilic than the TCFH-active ester alone [2].
Q: My reaction turns black/tarry when using SOCl2. A: This indicates decomposition of the aniline or protecting groups due to harsh HCl generation.
-
The Fix: Switch to Protocol B (Ghosez) . If Ghosez is unavailable, use Oxalyl Chloride with catalytic DMF in DCM at 0 °C, which is milder than refluxing thionyl chloride.
Q: The product is forming, but the reaction stops at 50% conversion. A: This is "Product Inhibition" or "Active Ester Hydrolysis."
-
Re-dose: Add another 0.5 equiv of coupling agent and base.
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). Intermolecular coupling rates depend heavily on concentration, whereas hydrolytic side reactions often do not.
-
Catalyst: Add HOAt (1-Hydroxy-7-azabenzotriazole) if using EDC/HATU. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that speeds up the transfer of the acyl group to the aniline by ~10x compared to HOBt.
References
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][3] Organic Letters, 13(19), 5048–5051. Link
-
Beutner, G. L., Young, I. S., Davies, M. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[4] 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link
Sources
Validation & Comparative
Unveiling the Impact of Ortho-Chlorine Substitution on Benzanilide Planarity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the three-dimensional conformation of molecules is a critical determinant of their function. Benzanilide, a fundamental structural motif, presents a fascinating case study in conformational analysis. The planarity of its amide backbone and the relative orientation of its two phenyl rings are subject to subtle yet significant influence from substituent effects. This guide provides an in-depth comparative analysis of the effect of ortho-chlorine substitution on the planarity of the benzanilide scaffold, integrating experimental crystallographic data with computational chemistry insights to elucidate the underlying steric and electronic drivers.
The Non-Planar Nature of Benzanilide: A Baseline
Contrary to a simplified 2D representation, the benzanilide molecule is inherently non-planar in its solid state. X-ray crystallographic studies of unsubstituted benzanilide reveal a twisted conformation. The dihedral angles, which describe the twist between the plane of the central amide group and the planes of the two flanking phenyl rings, are approximately 31.3° and 31.6°[1]. This deviation from planarity is a compromise between the stabilizing effect of π-conjugation across the molecule and the steric hindrance between the ortho-hydrogens of the two rings.
The Perturbing Influence of an Ortho-Chlorine Substituent
The introduction of a chlorine atom at the ortho position of either the aniline or the benzoyl ring dramatically alters this conformational equilibrium. The bulky nature of the chlorine atom introduces significant steric repulsion, forcing a greater deviation from planarity. This effect is a direct consequence of the increased van der Waals radius of chlorine compared to hydrogen, leading to a more pronounced clash with the adjacent phenyl ring and the amide group.
Case Study 1: Substitution on the Aniline Ring - N-(2-Chlorophenyl)benzamide
In the case of N-(2-chlorophenyl)benzamide, where the chlorine atom is positioned on the aniline ring, a notable increase in the twist is observed. Crystallographic data for the related compound, 4-Chloro-N-(2-chlorophenyl)benzamide, reveals that the dihedral angle between the amide plane and the ortho-chlorinated phenyl ring is 36.23°[2]. This represents a significant increase in torsion compared to the unsubstituted benzanilide, directly attributable to the steric clash between the ortho-chlorine and the carbonyl group of the amide linkage.
Case Study 2: Di-ortho Substitution - A Pronounced Twist
The steric effect is further amplified in di-ortho-substituted benzanilides. For instance, the crystal structure of N-(2-chlorophenyl)-2-methylbenzamide, which features substituents at the ortho positions of both rings, exhibits even larger dihedral angles of 41.2° and 42.2° between the amide plane and the substituted phenyl rings[3]. This substantial deviation from planarity underscores the cumulative nature of steric hindrance.
Comparative Analysis of Dihedral Angles
To provide a clear quantitative comparison, the key dihedral angles from the crystal structures of benzanilide and its ortho-chloro-substituted derivatives are summarized in the table below.
| Compound | Substitution Pattern | Dihedral Angle 1 (Amide-Ring) | Dihedral Angle 2 (Amide-Ring) | Reference |
| Benzanilide | Unsubstituted | 31.3° | 31.6° | [1] |
| 4-Chloro-N-(2-chlorophenyl)benzamide | ortho-Chloro on Aniline Ring | 36.23° (with 2-chlorophenyl ring) | 31.53° (with 4-chlorophenyl ring) | [2] |
| N-(2-chlorophenyl)-2-methylbenzamide | ortho-Chloro on Aniline, ortho-Methyl on Benzoyl | 41.2° | 42.2° | [3] |
This data compellingly illustrates the direct correlation between the presence of an ortho-chlorine substituent and the degree of non-planarity in the benzanilide structure.
The "Why": Steric Hindrance as the Driving Force
The observed increase in dihedral angles upon ortho-chlorine substitution is a classic example of steric hindrance. The electron cloud of the chlorine atom, being significantly larger than that of a hydrogen atom, physically repels the atoms of the adjacent ring and the amide group. To alleviate this unfavorable interaction, the molecule rotates around the N-C(aryl) and C-C(carbonyl) single bonds, thereby increasing the distance between the interacting groups and settling into a higher energy, more twisted conformation.
This conformational adjustment has significant implications for the molecule's properties. The reduced planarity disrupts the π-conjugation that extends across the benzanilide system. This can affect the molecule's electronic properties, such as its absorption spectrum and reactivity. In the context of drug design, such conformational changes can profoundly impact how a molecule fits into a biological target's binding site, thereby influencing its efficacy and selectivity.
Figure 1. A diagram illustrating the increased dihedral angles in ortho-chloro substituted benzanilide due to steric hindrance, compared to the unsubstituted molecule.
Experimental and Computational Methodologies
A comprehensive understanding of this phenomenon is achieved through a synergistic application of experimental and computational techniques.
X-ray Crystallography: The Gold Standard for Solid-State Conformation
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of the target benzanilide derivative are grown from a suitable solvent using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods, followed by refinement to obtain a precise molecular structure.
-
Data Analysis: The refined structure provides accurate bond lengths, bond angles, and, most importantly for this analysis, the dihedral angles that define the molecular conformation.
Figure 2. A simplified workflow for determining molecular conformation using single-crystal X-ray crystallography.
Computational Chemistry: Quantifying Steric Strain
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data. By calculating the potential energy surface as a function of the key dihedral angles, it is possible to determine the lowest energy conformation and the rotational energy barriers between different conformers.
Protocol for DFT-based Rotational Barrier Calculation:
-
Model Building: The 3D structure of the benzanilide derivative is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find a local minimum on the potential energy surface using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically rotating one of the key dihedral angles (e.g., the N-C(aryl) bond) in small increments (e.g., 10°). At each step, the energy is minimized with respect to all other degrees of freedom.
-
Barrier Height Determination: The rotational energy barrier is calculated as the difference in energy between the lowest energy (ground state) conformation and the highest energy (transition state) conformation along the rotational coordinate.
These calculations can provide a quantitative measure of the steric strain introduced by the ortho-chlorine substituent and help to rationalize the experimentally observed conformations.
Conclusion
The presence of an ortho-chlorine substituent on either the aniline or benzoyl ring of a benzanilide has a clear and predictable effect on its molecular planarity. Experimental data from X-ray crystallography consistently demonstrates an increase in the dihedral angles between the amide plane and the substituted phenyl ring, forcing the molecule into a more twisted conformation. This deviation from planarity is driven by steric hindrance, a fundamental principle in organic chemistry. The integration of computational modeling provides a powerful means to quantify the energetic cost of this steric clash and to predict the conformational preferences of novel benzanilide derivatives. For researchers in drug discovery and materials science, a thorough understanding of these conformational effects is paramount for the rational design of molecules with desired properties and functions.
References
- Saeed, A., Khera, R. A., Gotoh, K., & Ishida, H. (2008). 4-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1934. [Link]
- Gowda, B. T., Tokarčík, M., Kožíšek, J., & Fuess, H. (2008). N-(2-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1421. [Link]
- Gowda, B. T., Kožíšek, J., & Tokarčík, M. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o950. [Link]
- Indira, A., & Murthy, M. R. N. (1979). The Crystal and Molecular Structure of Benzanilide. OiPub. [Link]
Sources
Executive Summary & Core Directive
Objective: This guide provides a technical crystallographic comparison between the Cambridge Structural Database (CSD) entry JOFHAO (2-chloro-N-(2,3-dichlorophenyl)benzamide) and its key structural analogs, specifically the trifluorinated congener Fo23 and related dichloro-benzanilides.
Scientific Rationale: Benzanilides are a scaffold of immense pharmacological interest (antimicrobial, anti-inflammatory). Understanding their solid-state packing—specifically the impact of halogen substitution (Cl vs. F) on conformational polymorphism (
Compound Identification & Structural Context[1][2][3][4][5][6][7][8][9][10]
The Primary Subject: JOFHAO
-
Chemical Name: 2-chloro-N-(2,3-dichlorophenyl)benzamide[1][2][3][4]
-
CSD Refcode: JOFHAO
-
Molecular Formula:
[1][4] -
Key Feature: Trichloro-substitution pattern leading to steric crowding and conformational flexibility.
The Comparison Targets
-
Fo23 (Trifluoro-analog): N-(2,3-difluorophenyl)-2-fluorobenzamide.
-
Significance: Direct isostere of JOFHAO where all Cl atoms are replaced by F.
-
-
N3CP2CBA (Dichloro-analog): 2-chloro-N-(3-chlorophenyl)benzamide.[4]
-
Significance: Represents the "intermediate" steric bulk between unsubstituted and trichloro-substituted variants.
-
Comparative Crystallographic Data[1][2][4][5][6][7][8][11][12]
The following table synthesizes the unit cell and packing parameters. Note the critical divergence in Space Group and
| Parameter | JOFHAO (Trichloro) | Fo23 (Trifluoro) | N3CP2CBA (Dichloro) |
| Chemical Formula | |||
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | |||
| 2 (High Energy) | 1 (Standard) | 1 | |
| 4 | 2 | 4 | |
| Unit Cell | 12.310 | 4.956 | 11.430 |
| Unit Cell | 7.831 | 5.672 | 12.209 |
| Unit Cell | 14.407 | 19.625 | 8.878 |
| 111.52 | 96.62 | 90.00 | |
| Primary Interaction | N-H...O (Chain) | N-H...O (Chain) | N-H...O (Chain) |
Data Source Validation: JOFHAO data derived from CSD Refcode JOFHAO (Gowda et al., Acta Cryst. 2008).[1][2][3][5][4] Fo23 data derived from MDPI Molbank 2023.
Structural Mechanism: The "Halogen Effect" on Packing
The Anomaly in JOFHAO
Unlike most small organic molecules that crystallize with one molecule per asymmetric unit (
-
Molecule A (Anti-Conformation): Similar to the Fo23 structure. The amide plane is roughly coplanar with the rings.
-
Molecule B (Syn-Conformation): The ortho-chlorobenzene ring is rotated by approximately 180°. The Chlorine atom is positioned syn to the amide Carbonyl (
).
Causality: The larger Van der Waals radius of Cl (1.75 Å) vs. F (1.47 Å) prevents the efficient, tight packing seen in Fo23. The crystal lattice compensates for this steric frustration by incorporating two distinct conformers, effectively "freezing" the molecule's dynamic flexibility into the solid state.
Implications for Drug Development
-
Solubility: High
structures (like JOFHAO) often represent higher-energy local minima. They typically exhibit higher apparent solubility and dissolution rates compared to their counterparts (Fo23), making them attractive for formulation but potentially less thermodynamically stable (risk of polymorphic conversion). -
Bioavailability: The existence of the "Syn" conformation in the crystal suggests that the rotational barrier is low enough to be overcome in solution, ensuring the molecule can adopt the necessary conformation for protein binding.
Visualization of Structural Logic
The following diagram illustrates the decision matrix for analyzing these benzanilides, linking atomic substitution to macroscopic crystal properties.
Caption: Logic flow demonstrating how halogen size (Cl vs F) dictates steric frustration, leading to conformational polymorphism (Z'=2) in JOFHAO.
Experimental Protocol: Crystallization & Analysis
To replicate these results or synthesize analogs for comparison, follow this self-validating protocol.
A. Synthesis of Benzanilides
Reaction: Nucleophilic acyl substitution.
-
Reagents: Dissolve substituted aniline (e.g., 2,3-dichloroaniline) in dry Dichloromethane (DCM).
-
Base: Add 1.1 equivalents of Pyridine or Triethylamine to scavenge HCl.
-
Addition: Dropwise addition of the corresponding benzoyl chloride (e.g., 2-chlorobenzoyl chloride) at 0°C.
-
Workup: Stir at Room Temp for 2 hours. Wash with 1M HCl, then Sat.
, then Brine. Dry over .
B. Crystallization (The Critical Step)
To obtain single crystals suitable for XRD (and to observe the
-
Solvent System: Use a slow evaporation method.
-
Preferred: Ethanol/Dichloromethane (1:1 v/v).
-
Alternative: Acetone (yields prisms).
-
-
Procedure:
-
Dissolve 20 mg of purified compound in 2 mL solvent in a small vial.
-
Cover with Parafilm and pierce 3-4 small holes with a needle.
-
Allow to stand undisturbed at 20°C for 3-5 days.
-
-
Validation: Check crystals under a polarizing microscope. JOFHAO crystals typically appear as blocky prisms, whereas Fo23 tends to form needles or thin plates.
C. XRD Data Collection Strategy
-
Temperature: Collect at 100K or 150K. Note: Room temperature collection (as done in older literature) increases thermal motion (Uiso), potentially obscuring the precise geometry of the disordered "Syn" conformer in JOFHAO.
-
Refinement: For JOFHAO (
), ensure you refine the two molecules (Residue 1 and Residue 2) independently. Watch for high correlations between the displacement parameters of the two chemically identical but crystallographically distinct molecules.
References
-
Gowda, B. T., et al. (2008).[2][5][4] "2-Chloro-N-(2,3-dichlorophenyl)benzamide (JOFHAO)."[3] Acta Crystallographica Section E, 64, o1342.[2][3][4]
-
CSD Entry JOFHAO. Cambridge Structural Database. Cambridge Crystallographic Data Centre (CCDC).
-
Kelly, N., & Gallagher, J. F. (2023). "N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)."[3] Molbank, 2023(3), M1726.
-
Gowda, B. T., et al. (2008).[1][2][5][4] "2-Chloro-N-(3-chlorophenyl)benzamide."[4] Acta Crystallographica Section E, 64, o1300.
Sources
- 1. 2-Chloro-N-(2,6-dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 4. 2-Chloro-N-(2,3-dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
2-chloro-N-(2,3-dichlorophenyl)benzamide proper disposal procedures
This guide outlines the rigorous disposal procedures for 2-chloro-N-(2,3-dichlorophenyl)benzamide , a poly-chlorinated aromatic amide.[1] Due to its halogenated nature and potential environmental persistence, this compound requires strict segregation from general chemical waste streams to prevent the formation of dioxins during incineration and to comply with environmental safety regulations (e.g., RCRA in the US, REACH in EU).[1]
Executive Safety & Chemical Profile
Before handling waste, you must understand the physicochemical properties that dictate the disposal route.[1] This compound is a Halogenated Organic Solid .[1]
| Property | Description | Operational Implication |
| Chemical Structure | Poly-chlorinated Benzamide | High Thermal Stability: Requires high-temperature incineration (>1000°C) to break C-Cl bonds.[1] |
| Water Solubility | Negligible / Insoluble | DO NOT attempt to dilute and flush down the drain.[1] It will precipitate and contaminate plumbing traps.[1] |
| Solubility | Soluble in DMSO, DCM, Acetone | Use organic solvents for decontamination/rinsing.[1] |
| Reactivity | Stable; Incompatible with strong oxidizers | Segregate from nitrates, perchlorates, and peroxides in waste storage.[1] |
| Waste Class | Halogenated | Must be disposed of in the "Halogenated Waste" stream.[1] |
Pre-Disposal Safety Assessment
Objective: Prevent exposure and containment breach during waste transfer.
-
PPE Requirements:
-
Gloves: Double-gloving recommended.[1] Inner layer: Latex/Nitrile (4 mil); Outer layer: Nitrile (minimum 5-8 mil) or Laminate film (Silver Shield) if handling concentrated solutions.[1]
-
Respiratory: If handling dry powder outside a fume hood, use an N95 or P100 particulate respirator.[1]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]
-
Waste Characterization & Segregation Logic
The Core Rule: Never mix halogenated waste with non-halogenated waste.[1]
-
Why? Non-halogenated waste (e.g., Ethanol, Acetone) is often used as fuel blending for energy recovery.[1] Introducing chlorinated compounds like 2-chloro-N-(2,3-dichlorophenyl)benzamide contaminates this stream, creating corrosive hydrochloric acid (HCl) and toxic dioxins upon combustion.[1]
Protocol 1: Solid Waste Disposal (Pure Compound)
-
Applicability: Expired pure substance, spill cleanup residues, heavily contaminated solids.[1]
-
Container: Wide-mouth high-density polyethylene (HDPE) jar.[1]
-
Labeling: Must be labeled "Hazardous Waste - Solid, Halogenated."[1]
-
Procedure:
Protocol 2: Liquid Waste Disposal (Reaction Mixtures/Mother Liquor)
-
Applicability: Solutions containing the compound (e.g., in DCM, DMSO, or Ethyl Acetate).[1]
-
Container: Amber glass or HDPE carboy compatible with the solvent.[1]
-
Labeling: "Hazardous Waste - Liquid, Halogenated."[1]
-
Procedure:
Decontamination of Glassware & Equipment
Because the compound is water-insoluble, standard washing will fail.[1] Use the Solvent-Rinse Method :
-
Primary Rinse: Rinse the contaminated vessel with a small volume of acetone or dichloromethane.[1]
-
Disposal: Pour this rinse strictly into the Halogenated Liquid Waste container.
-
Secondary Wash: Wash the vessel with soap and warm water (this effluent can now go down the sink).[1]
Visualized Workflows
A. Disposal Decision Tree
This logic gate ensures the compound ends up in the correct regulatory stream.[1]
Figure 1: Decision matrix for segregating poly-chlorinated benzamide waste. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute mandates the "Halogenated" stream.[1]
B. Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Figure 2: Step-by-step spill containment workflow to minimize laboratory contamination.
Regulatory & Compliance Context
Why "Halogenated"? The Chemistry of Incineration
When you label this waste as "Halogenated," you are signaling the waste management contractor to use a Rotary Kiln Incinerator equipped with:
-
High Temperature: >1100°C to ensure complete destruction of the benzamide structure.[1]
-
Acid Gas Scrubbers: To neutralize the Hydrogen Chloride (HCl) gas generated when the chlorine atoms are stripped from the molecule.[1]
-
Rapid Quench: To prevent the de novo synthesis of dioxins and furans, which occurs if exhaust gases cool slowly between 200°C–400°C [1].[1]
Failure to segregate (e.g., putting this in a general "Organic Waste" drum) may result in the waste being sent to a fuel-blending facility or a standard boiler, which cannot handle the HCl output and may release toxic byproducts into the atmosphere.[1]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Incineration of Halogenated Organic Compounds. EPA Technical Resource Document. Available at: [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Chapter 8: Management of Waste. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][4] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Available at: [Link]
Sources
Personal protective equipment for handling 2-chloro-N-(2,3-dichlorophenyl)benzamide
[1][2]
Executive Safety Summary
2-chloro-N-(2,3-dichlorophenyl)benzamide is a polychlorinated aromatic amide.[1][2] While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (chlorinated benzamides and anilides) exhibit significant biological activity, including acute oral toxicity, skin/eye irritation, and potential aquatic toxicity.[1][2]
The Core Risk: The presence of three chlorine atoms increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate dermal barriers and persist in biological systems.[1] Consequently, standard "lab coat and glasses" protocols are insufficient for handling solid powders or high-concentration stock solutions.[2]
Immediate Directive:
Hazard Profile & Risk Assessment
To select the correct PPE, we must understand the "Why" behind the hazard.[1][2]
| Hazard Class | Risk Mechanism | Critical PPE Component |
| Acute Toxicity (Oral/Inhalation) | Systemic absorption via mucous membranes.[1][2] Dust inhalation is the primary vector during weighing.[2] | Respiratory Protection (Fit-tested N95 or PAPR) |
| Skin/Eye Irritation | Chlorinated amides can cause contact dermatitis and severe eye damage upon physical contact.[1][2] | Nitrile Gloves (min 0.11mm) & Chemical Goggles |
| Bioaccumulation | High lipophilicity facilitates absorption through unprotected skin.[1][2] | Tyvek® Sleeves or Lab Coat + Double Gloves |
| Aquatic Toxicity | Polychlorinated compounds are often persistent organic pollutants.[2] | Waste Segregation (Zero drain disposal) |
PPE Technical Specifications (The Matrix)
Do not rely on generic safety rules. Use this matrix to select PPE based on your specific operational scale.
Tier 1: Standard Handling (mg scale, closed vessels)
-
Hand Protection: Single Nitrile gloves (minimum thickness 0.11 mm / 4 mil).[1][2]
-
Validation: Inspect for pinholes by inflating with air before donning.[2]
-
-
Eye Protection: ANSI Z87.1 certified safety glasses with side shields.[1][2][3]
-
Body: Standard cotton/poly lab coat (buttoned to collar).
-
Respiratory: Fume hood sash at proper working height (usually 18 inches).[1][2] No respirator required if sash is positioned correctly.[1][2]
Tier 2: High-Risk Handling (Solid weighing, stock preparation, >1g scale)[1][2]
-
Eye Protection: Chemical Splash Goggles (ventless or indirect vent).[1][2]
-
Why: Fine powders can bypass side shields of standard glasses.[2]
-
-
Body: Disposable Tyvek® lab coat or sleeve protectors over a standard lab coat.[2]
-
Respiratory: NIOSH-approved N95 or P100 particulate respirator in addition to the fume hood if the powder is electrostatic or "fly-away."[2]
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate protective gear based on the physical state and quantity of the chemical.
Figure 1: Risk-based logic flow for selecting Personal Protective Equipment based on physical state and solvent carrier.[1][2]
Operational Protocol: Step-by-Step
Phase A: Preparation (Donning)[1]
-
Inspect Engineering Controls: Verify fume hood flow is between 80-100 fpm (face velocity).
-
Glove Inspection: Perform the "air inflation test" on your nitrile gloves to check for micro-tears.[1][2]
-
Layering: If handling solids, put on the inner glove, pull lab coat cuffs over the wrist, then seal with the outer extended-cuff glove.[1][2]
Phase B: Handling (Weighing & Transfer)[1][2][3][4]
-
Static Control: Chlorinated benzamides can be static-prone.[1][2] Use an anti-static gun or polonium strip near the balance if powder disperses easily.[2]
-
The "Clean Hand / Dirty Hand" Rule:
-
Spill Response (Micro): If powder spills on the balance, do not blow it off. Wipe with a damp Kimwipe (acetone or ethanol) and dispose of the wipe as solid hazardous waste immediately.[2]
Phase C: Decontamination & Doffing[1]
-
Outer Glove Removal: Remove outer gloves inside the fume hood using the "beak method" (pinch outside, pull off inside-out).[1][2]
-
Surface Decon: Wipe all surfaces with a surfactant (soap water) followed by alcohol.[1][2] Chlorinated aromatics are hydrophobic; water alone will not clean the surface.[2]
-
Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of residues) [1].[1][2]
Disposal & Environmental Compliance
This compound is likely toxic to aquatic life with long-lasting effects (H413/H410 equivalent).[1][2]
-
Solid Waste: Collect in a container labeled "Toxic Solid Organic Waste."[2]
-
Liquid Waste: Segregate into "Halogenated Organic Solvents."[1][2] Do not mix with non-halogenated waste if your facility recycles solvents, as the chlorine content contaminates the stream.[2]
-
Rinsate: The first three rinses of any glassware must go into the Halogenated Waste container, not down the drain.[2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1][2]
-
PubChem. (n.d.).[1][2][9] 2-Chlorobenzamide (Analogous Hazard Data). National Library of Medicine.[1][2] [1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment Standards (29 CFR 1910.132). [1][2]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Chlorinated Benzamide Derivatives. [1][2]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. uwm.edu [uwm.edu]
- 8. actylislab.com [actylislab.com]
- 9. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
